5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDOCTTXAVVDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349782 | |
| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15884-86-3 | |
| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore present in a variety of clinically used drugs and biologically active molecules. This document outlines a plausible synthetic route, detailed experimental protocols for its synthesis and characterization, and a summary of its key physicochemical properties.
Synthesis of this compound
The synthesis of this compound is achieved through the cyclization of thiosemicarbazide with methoxyacetic acid. A common method employs a dehydrating agent such as phosphoryl chloride to facilitate the formation of the thiadiazole ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the synthesis of 2-amino-1,3,4-thiadiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of thiosemicarbazide (1.0 eq) and methoxyacetic acid (1.1 eq) is prepared.
-
Cyclization: The mixture is heated to 60-95 °C. Phosphoryl chloride (1.2 eq) is added dropwise to the heated mixture with vigorous stirring. The reaction is maintained at this temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and cautiously poured into crushed ice. The acidic solution is then neutralized to a pH of 7-8 using a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from water to yield this compound as a solid.
Characterization of this compound
The structural confirmation and purity of the synthesized compound are determined using a combination of spectroscopic and physical methods.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₃OS | [1] |
| Molecular Weight | 145.18 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 177-179 °C | |
| Purity | >95% | |
| Storage Conditions | 2-8 °C, protect from light | |
| InChIKey | HSGLTFROKDCDOY-UHFFFAOYSA-N |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
¹H NMR (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | Singlet | 2H | -NH₂ |
| ~4.50 | Singlet | 2H | -CH₂-O- |
| ~3.30 | Singlet | 3H | -O-CH₃ |
¹³C NMR (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C2 (Thiadiazole) |
| ~155.0 | C5 (Thiadiazole) |
| ~70.0 | -CH₂-O- |
| ~58.0 | -O-CH₃ |
FT-IR (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3100 | N-H stretching (amine) |
| ~2950, ~2850 | C-H stretching (aliphatic) |
| ~1620 | C=N stretching (thiadiazole) |
| ~1550 | N-H bending (amine) |
| ~1100 | C-O-C stretching (ether) |
Mass Spectrometry (ESI-MS)
| m/z | Assignment |
| [M+H]⁺ 146.0383 | Protonated Molecule |
| [M+Na]⁺ 168.0202 | Sodium Adduct |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum is obtained using a KBr pellet method over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed to confirm the molecular weight of the synthesized compound.
Potential Biological Activity and Signaling Pathways
While specific biological targets for this compound have not been extensively reported, the 2-amino-1,3,4-thiadiazole scaffold is a common feature in molecules with a wide range of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. For instance, many thiadiazole derivatives are known to act as inhibitors of various kinases, which are key components of cellular signaling pathways.
Caption: Hypothetical kinase inhibition pathway for a 1,3,4-thiadiazole derivative.
The diagram above illustrates a potential mechanism of action where a 1,3,4-thiadiazole derivative acts as a kinase inhibitor. By binding to the ATP-binding site of a kinase receptor, it prevents the phosphorylation of downstream proteins, thereby blocking the signaling cascade that could lead to cellular responses like proliferation. This represents a plausible, though not confirmed, mode of action for this compound.
Conclusion
This technical guide has detailed a viable synthetic route for this compound and outlined the necessary analytical techniques for its comprehensive characterization. The provided data, based on established chemical principles and analysis of related structures, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
Spectroscopic analysis (NMR, IR, Mass Spec) of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for its interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.[1][2][3][4][5][6] It is important to note that these are predicted values and may differ slightly from experimentally obtained data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The predicted multiplicity for ¹H NMR signals is also included (s = singlet, br s = broad singlet).
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| NH₂ | ~7.4 (br s, 2H) | - |
| CH₂ | ~4.6 (s, 2H) | ~65-70 |
| OCH₃ | ~3.4 (s, 3H) | ~58-60 |
| C2 (Thiadiazole) | - | ~168-170 |
| C5 (Thiadiazole) | - | ~158-160 |
Predicted spectra are based on data from analogous 1,3,4-thiadiazole derivatives.[2][3][5]
Table 2: Predicted Key Infrared (IR) Absorption Frequencies
The following table lists the predicted characteristic infrared absorption bands for the key functional groups in this compound. Frequencies are given in reciprocal centimeters (cm⁻¹).
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H (Amine) | Stretching | 3100 - 3300 | Medium-Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=N (Thiadiazole) | Stretching | 1570 - 1600 | Medium-Strong |
| N-H (Amine) | Bending | 1490 - 1580 | Medium |
| C-O (Ether) | Stretching | 1050 - 1150 | Strong |
| C-S (Thiadiazole) | Stretching | 690 - 710 | Weak-Medium |
Predicted frequencies are based on characteristic group frequencies and data from similar heterocyclic compounds.[6][7][8]
Table 3: Predicted Mass Spectrometry Data
The following table presents the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound.
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | C₄H₈N₃OS⁺ | 146.0383 | Protonated molecular ion |
| [M+Na]⁺ | C₄H₇N₃OSNa⁺ | 168.0202 | Sodium adduct |
| [M]⁺ | C₄H₇N₃OS⁺ | 145.0304 | Molecular ion (radical cation) |
Predicted m/z values are based on the compound's molecular formula and common adducts observed in electrospray ionization (ESI) and other soft ionization techniques.[9]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[10]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[10] Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.[10]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[10]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in structural elucidation.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method): [11]
-
Sample Preparation:
-
Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[11]
-
Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[11]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Ensure the sample is free of non-volatile buffers or salts that can interfere with ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated with a known reference compound to achieve high mass accuracy.[12]
-
Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural confirmation.
-
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic data interpretation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. rsc.org [rsc.org]
Unveiling the Structural Architecture of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. This compound belongs to the 1,3,4-thiadiazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. While a specific crystal structure for this compound is not publicly available, this guide presents data from a closely related analogue, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, to provide valuable insights into the expected structural features.
Predicted Crystallographic Data
The crystallographic data presented below is for the analogue compound, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, and serves as a predictive model for the target compound.[1] These parameters are crucial for understanding the solid-state conformation and packing of this class of molecules.
| Parameter | Value |
| Molecular Formula | C₉H₇Cl₂N₃OS |
| Molecular Weight ( g/mol ) | 276.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.012 (3) |
| b (Å) | 6.5840 (13) |
| c (Å) | 11.225 (2) |
| β (°) | 105.65 (3) |
| Volume (ų) | 1139.5 (4) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
| R-factor | 0.055 |
| wR-factor | 0.145 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative with methoxyacetic acid.[2] A general one-pot synthesis method has been described for similar 1,3,4-thiadiazol-2-amine derivatives which can be adapted for this specific compound.[3]
Materials:
-
Thiosemicarbazide
-
Methoxyacetic acid
-
Methanol
-
Chloroform
-
Hexane
-
10% Hydrochloric acid solution
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of thiosemicarbazide and methoxyacetic acid is prepared.
-
Cyclization: Phosphoryl chloride is added to the mixture at a controlled temperature range of 60-95°C.[2] Alternatively, polyphosphate ester (PPE) can be used as a milder and less toxic cyclizing agent.[3] The reaction is heated for several hours to facilitate the dehydrocyclization.
-
Work-up: After cooling, the reaction mixture is worked up to isolate the crude product. This may involve neutralization and extraction.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as water[2] or ethanol to yield pure this compound.
Single-Crystal X-ray Diffraction
The following is a general protocol for obtaining and analyzing the crystal structure of a 1,3,4-thiadiazole derivative, based on the methodology used for 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.[1]
Procedure:
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetone.[1]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Enraf–Nonius CAD-4).[1] X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.[1]
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
Structural Analysis and Molecular Interactions
The crystal structure of 1,3,4-thiadiazole derivatives reveals important insights into their molecular conformation and intermolecular interactions. In the case of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and benzene rings is 21.5 (2)°.[1] A key feature in the crystal packing of this analogue is the presence of intermolecular N—H⋯N hydrogen bonds, which link the molecules into chains.[1] Similar hydrogen bonding patterns are anticipated for this compound, playing a crucial role in the stability of its crystal lattice.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and structural elucidation of 5-(substituted)-1,3,4-thiadiazol-2-amines.
Caption: General workflow for the synthesis and structural analysis of 5-(substituted)-1,3,4-thiadiazol-2-amines.
Caption: Schematic of intermolecular hydrogen bonding in 1,3,4-thiadiazol-2-amine derivatives.
References
An In-depth Technical Guide to 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its known and predicted physicochemical data. Furthermore, this guide explores a key signaling pathway potentially modulated by this class of compounds, offering insights for researchers in drug discovery and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The following table summarizes the available and predicted data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃OS | [1][2][3] |
| Molecular Weight | 145.18 g/mol | [1][2][3] |
| Melting Point | 177-179 °C | [4] |
| Boiling Point (Predicted) | 314.7 ± 23.0 °C at 760 mmHg | N/A |
| pKa (Predicted) | Basic pKa: 3.5 (most basic) | N/A |
| LogP (Predicted) | -0.3 | [5] |
| Water Solubility (Predicted) | 15.5 g/L | N/A |
| Appearance | Solid (form may vary) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent, in the presence of a dehydrating agent.[4] The following protocol is a representative method.
dot
Caption: Synthetic workflow for this compound.
Materials:
-
Thiosemicarbazide
-
Methoxyacetic acid
-
Phosphonyl chloride (or concentrated sulfuric acid)
-
Water
-
Ethanol (for recrystallization)
-
Sodium bicarbonate (or other base for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a mixture of thiosemicarbazide and methoxyacetic acid is prepared.
-
Phosphonyl chloride is carefully added to the mixture. The reaction is exothermic and should be controlled.
-
The reaction mixture is heated to a temperature between 60-95°C and refluxed for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into ice-cold water.
-
The acidic solution is neutralized by the slow addition of a suitable base, such as a saturated solution of sodium bicarbonate, until the pH is neutral.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.[4]
Analytical Characterization
The structural confirmation and purity of the synthesized this compound can be determined using standard analytical techniques.
dot
Caption: Analytical workflow for compound characterization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded to identify the characteristic functional groups. Expected peaks would include N-H stretching vibrations for the amine group (around 3100-3300 cm⁻¹), C-H stretching vibrations for the methoxymethyl group (around 2800-3000 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be used to confirm the presence and connectivity of the protons. Expected signals would include a singlet for the amine protons (NH₂), a singlet for the methoxy protons (OCH₃), and a singlet for the methylene protons (CH₂). The chemical shifts would be indicative of their electronic environment.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbon atoms of the thiadiazole ring, the methoxy carbon, and the methylene carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of 145.18. Fragmentation patterns could provide further structural information.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound. Elemental analysis can also be performed to confirm the elemental composition.
Biological Activity and Signaling Pathway
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] While the specific biological targets of this compound are not extensively studied, a prominent mechanism of action for 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[9]
IMPDH is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[9][10] This pathway is essential for the synthesis of DNA and RNA, and it is particularly important for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[9] By inhibiting IMPDH, 2-amino-1,3,4-thiadiazole derivatives can deplete the intracellular pool of guanine nucleotides, leading to a cytostatic effect.[9]
The following diagram illustrates the role of IMPDH in the guanine nucleotide biosynthesis pathway and the inhibitory action of 2-amino-1,3,4-thiadiazole derivatives.
dot
Caption: Inhibition of the IMPDH pathway by 2-amino-1,3,4-thiadiazoles.
Conclusion
This compound is a compound with potential for further investigation in drug discovery. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and methods for its characterization. The identification of IMPDH as a potential target for this class of compounds provides a clear rationale for exploring its therapeutic applications, particularly in oncology and immunology. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the biological activity and mechanism of action of this specific molecule.
References
- 1. youtube.com [youtube.com]
- 2. portlandpress.com [portlandpress.com]
- 3. scbt.com [scbt.com]
- 4. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (C4H7N3OS) [pubchemlite.lcsb.uni.lu]
- 6. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine from Thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details the prevalent synthetic route starting from thiosemicarbazide and methoxyacetic acid, including a detailed experimental protocol, reaction mechanism, and relevant analytical data.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent feature in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The specific derivative, this compound, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The synthesis of this compound is typically achieved through the cyclization of thiosemicarbazide with methoxyacetic acid in the presence of a dehydrating agent.
Synthetic Pathway
The primary synthetic route involves the reaction of thiosemicarbazide with methoxyacetic acid, which undergoes cyclodehydration to form the desired 1,3,4-thiadiazole ring. This reaction is commonly facilitated by a dehydrating agent such as phosphonyl chloride, polyphosphoric acid, or phosphorus pentachloride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established methods for analogous compounds.[1]
Materials:
-
Thiosemicarbazide
-
Methoxyacetic acid
-
Phosphonyl chloride (POCl₃)
-
Water
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of thiosemicarbazide and methoxyacetic acid is prepared.
-
Addition of Dehydrating Agent: Phosphonyl chloride is cautiously added to the reaction mixture. The addition is typically performed at a controlled temperature, ranging from 60°C to 95°C.[1]
-
Reaction: The reaction mixture is heated and stirred within the specified temperature range for a period sufficient to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-cold water.
-
Neutralization: The acidic solution is neutralized by the slow addition of a base, such as sodium bicarbonate solution, until a neutral pH is achieved. This will precipitate the crude product.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any inorganic impurities.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure this compound.[1]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₄H₇N₃OS | |
| Molecular Weight | 145.18 g/mol | |
| Melting Point | 177-179 °C (from water) | [1] |
| Appearance | Crystalline solid |
Note: Yields can vary depending on the specific reaction conditions and scale.
Analytical Data (Expected)
-
¹H NMR:
-
Singlet for the -NH₂ protons.
-
Singlet for the -CH₂- protons of the methoxymethyl group.
-
Singlet for the -OCH₃ protons.
-
-
¹³C NMR:
-
Signal for the C=N carbon of the thiadiazole ring.
-
Signal for the C-S carbon of the thiadiazole ring.
-
Signal for the -CH₂- carbon of the methoxymethyl group.
-
Signal for the -OCH₃ carbon.
-
-
IR (KBr, cm⁻¹):
-
N-H stretching vibrations for the amino group.
-
C-H stretching vibrations for the alkyl groups.
-
C=N stretching vibration of the thiadiazole ring.
-
C-O-C stretching vibration of the ether linkage.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of the target compound.
Safety Precautions
-
Phosphonyl chloride is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction can be exothermic, especially during the addition of phosphonyl chloride. Proper temperature control is crucial.
-
Standard laboratory safety procedures should be followed throughout the experiment.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.
References
An In-depth Technical Guide to the Purity and Stability of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of in-depth studies on this specific molecule, this document combines available supplier data with proposed methodologies for its analysis and stability assessment, based on established knowledge of related 2-amino-1,3,4-thiadiazole derivatives.
Chemical Properties and Specifications
This compound is a solid, white to off-white crystalline powder. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 15884-86-3 |
| Molecular Formula | C₄H₇N₃OS |
| Molecular Weight | 145.18 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole |
Purity Specifications
Commercial sources typically provide this compound with a purity of 95% or greater. It is crucial for researchers to perform their own purity assessment to ensure the quality of the material for their specific applications.
| Parameter | Typical Specification |
| Purity (by HPLC) | ≥ 95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Synthesis and Purification
The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative. A general and efficient method involves the reaction of thiosemicarbazide with methoxyacetic acid in the presence of a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride.
An In-depth Technical Guide on the Solubility of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound, this guide synthesizes information from analogous 2-amino-1,3,4-thiadiazole derivatives to predict its solubility profile in a range of common laboratory solvents. A detailed experimental protocol for determining thermodynamic solubility via the reliable shake-flask method is presented. Furthermore, this document illustrates the experimental workflow and the broad spectrum of biological activities associated with the 1,3,4-thiadiazole scaffold, offering valuable context for researchers in the field of drug discovery and development.
Introduction to this compound
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse and significant pharmacological activities. The 1,3,4-thiadiazole ring is a key structural motif in a variety of therapeutic agents, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and diuretic effects. The physicochemical properties of these compounds, particularly their solubility, are critical determinants of their behavior in biological systems and their suitability for therapeutic development. Understanding the solubility of this compound is therefore a fundamental step in its evaluation as a potential drug candidate.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive solubility profile can be inferred from the known characteristics of structurally similar 2-amino-1,3,4-thiadiazole compounds. The presence of the polar amine group and the methoxymethyl substituent suggests a degree of solubility in polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Soluble | The amine and methoxymethyl groups can form hydrogen bonds with water. The parent compound, 2-amino-1,3,4-thiadiazole, is soluble in water.[1][2] |
| Methanol | Polar Protic | Soluble | The polarity and hydrogen bonding capability of methanol are expected to facilitate dissolution. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone should allow for the dissolution of the compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is another strong polar aprotic solvent suitable for dissolving aminothiadiazoles. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in nonpolar solvents. |
| Hexane | Nonpolar | Insoluble | The significant difference in polarity makes dissolution unlikely. |
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.
3.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the compound added.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial.
-
Repeat for each solvent to be tested. It is recommended to perform each determination in triplicate.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL) or in molar units (e.g., mol/L or mM).
-
Visualizing Experimental and Logical Frameworks
To aid in the comprehension of the experimental process and the broader context of the compound's potential applications, the following diagrams are provided.
Caption: Experimental workflow for shake-flask solubility determination.
Caption: Diverse biological activities of 1,3,4-thiadiazole derivatives.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated, this guide provides a foundational understanding of its likely solubility profile based on the properties of analogous compounds. The detailed shake-flask protocol offers a standardized method for researchers to determine its thermodynamic solubility accurately. The diverse biological activities associated with the 1,3,4-thiadiazole core structure underscore the potential of this compound as a scaffold for the development of new therapeutic agents. Further empirical studies are warranted to establish the precise quantitative solubility and to explore the full pharmacological potential of this compound.
References
Molecular formula and weight of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.
For Research & Development Professionals
This document provides essential physicochemical data for 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic building block relevant in medicinal chemistry and drug development. The information is presented to support researchers and scientists in their experimental design and synthesis workflows.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined based on its chemical structure. These values are critical for stoichiometric calculations in reaction planning and for analytical characterization.
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₄H₇N₃OS[1][2][3] |
| Molecular Weight | 145.18 g/mol [1][3] |
| Monoisotopic Mass | 145.03099 Da[2] |
| CAS Number | 15884-86-3[1][3][4] |
Methodology for Data Determination
The molecular formula and weight presented in this document are computationally derived. The molecular formula is determined by counting the atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) in the compound's two-dimensional chemical structure. The molecular weight is subsequently calculated by summing the atomic weights of these constituent atoms using standard isotopic abundances.
Data Relationship Visualization
The logical flow from the chemical nomenclature to its core quantitative descriptors is illustrated below. This diagram outlines the direct relationship between the compound's identity, its elemental composition (formula), and its calculated mass (weight).
Caption: Relationship between chemical name, formula, and weight.
References
Methodological & Application
Application Notes and Protocols: Anticancer Activity of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a "privileged" structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to their structural similarity to purine bases, allowing them to interfere with DNA synthesis and other crucial cellular processes in cancer cells. This document provides a summary of the anticancer activity of 1,3,4-thiadiazole derivatives, with a focus on providing detailed experimental protocols for the evaluation of compounds such as 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine and its analogs.
Disclaimer: The quantitative data presented below is for structurally related 1,3,4-thiadiazole derivatives and is intended to serve as a reference. Specific experimental values for this compound derivatives should be determined empirically.
Data Presentation: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 1,3,4-thiadiazole derivatives against a range of human cancer cell lines, providing a comparative landscape of their cytotoxic potential.
Table 1: Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6[1] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4[1] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44[2] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29[2] |
| N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 (µg/mL)[6] |
| N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide | HL60 (Leukemia) | 9.4 - 97.6 (µg/mL)[6] |
| N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide | MCF7 (Breast) | 9.4 - 97.6 (µg/mL)[6] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG-2 (Liver) | 4.37[7][8] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | A-549 (Lung) | 8.03[7][8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives
This protocol provides a general method for the synthesis of the 1,3,4-thiadiazole core structure.[9]
Materials:
-
4-Substituted benzoyl thiosemicarbazide
-
Concentrated sulfuric acid
-
Methanol
-
Ice-water mixture
Procedure:
-
Synthesize 4-substituted benzoyl thiosemicarbazides by refluxing the corresponding benzoic acid ester and thiosemicarbazide in methanol for 8-10 hours.[9]
-
Collect the resulting solid by filtration after adding an ice-water mixture and recrystallize from rectified spirit.[9]
-
Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking.
-
Allow the reaction mixture to stand at room temperature for a specified time, monitoring the reaction progress.
-
Pour the reaction mixture onto crushed ice to precipitate the 2-amino-5-substituted-1,3,4-thiadiazole product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterize the synthesized compounds using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.[9]
Experimental Workflow for Synthesis
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[10][11][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Proposed Signaling Pathway for Apoptosis Induction
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound derivatives
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and then store them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PBS containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Cell Viability by the MTT Assay. (2018) | Priti Kumar | 896 Citations [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Notes and Protocols: Antimicrobial Screening of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine and its analogs. The 1,3,4-thiadiazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The protocols outlined below describe standard methodologies for assessing the antimicrobial efficacy of this class of compounds.
Introduction to Antimicrobial Potential
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which is a structural component of various biologically active molecules.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole have garnered significant interest due to their broad-spectrum pharmacological activities.[3] The antimicrobial efficacy of these compounds is often attributed to the =N-C-S moiety, which is believed to interact with various cellular targets within microorganisms.[1] While specific data on this compound is limited in publicly available literature, the screening of its analogs is a promising area of research for the discovery of novel antimicrobial agents.
Experimental Protocols
Two widely accepted methods for preliminary antimicrobial screening are the Agar Well Diffusion method for qualitative assessment and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) for quantitative analysis.[4]
Agar Well Diffusion Method
This method is a standard technique used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.[3][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile petri dishes
-
Bacterial and fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)[6][7]
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)[7]
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[6][7]
-
Negative control (solvent used for dissolving test compounds)
-
Incubator
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension with a turbidity equivalent to the 0.5 McFarland standard.[1] This is typically achieved by inoculating a sterile saline or broth solution with the microbial culture and incubating until the desired turbidity is reached.[2]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak the entire surface of the MHA plate to ensure a uniform lawn of microbial growth.[1]
-
Well Preparation: Use a sterile cork borer to create wells of 6 mm diameter in the inoculated agar plates.[5]
-
Application of Test Compounds: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the designated wells.[2] Similarly, add the positive and negative controls to their respective wells on the same plate.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[7]
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial and fungal cultures
-
Spectrophotometer or microplate reader
-
Multichannel pipette
-
Test compounds serially diluted in the appropriate broth
-
Positive and negative controls
-
Incubator
Protocol:
-
Preparation of Test Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compounds in the appropriate broth medium directly in the 96-well microtiter plate. The concentration range can be selected based on preliminary screening results (e.g., from 128 µg/mL to 0.25 µg/mL).[6]
-
Preparation of Inoculum: Prepare a standardized microbial suspension as described for the agar well diffusion method. Further dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted test compounds.
-
Controls: Include wells with only the broth and inoculum (negative control for growth) and wells with a standard antibiotic (positive control for inhibition).
-
Incubation: Incubate the microtiter plates under the same conditions as the agar well diffusion method (37°C for 24 hours for bacteria, 28-30°C for 48-72 hours for fungi).[6]
-
Data Interpretation: The MIC is determined as the lowest concentration of the test compound at which no visible turbidity (growth) is observed.[1] This can be assessed visually or by using a microplate reader.
Data Presentation
The following tables present hypothetical data for the antimicrobial screening of this compound and its analogs to illustrate how results can be structured for clear comparison.
Table 1: Zone of Inhibition of this compound Analogs
| Compound ID | R-Group | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) | A. niger (mm) |
| MMT-01 | -CH₂OCH₃ | 14 | 16 | 10 | 9 | 12 | 11 |
| MMT-02 | -CH₂OH | 12 | 14 | 8 | 7 | 10 | 9 |
| MMT-03 | -CH₂CH₃ | 16 | 18 | 12 | 11 | 14 | 13 |
| Ciprofloxacin | - | 25 | 28 | 22 | 20 | - | - |
| Fluconazole | - | - | - | - | - | 22 | 19 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs (µg/mL)
| Compound ID | R-Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| MMT-01 | -CH₂OCH₃ | 32 | 16 | 64 | 128 | 32 | 64 |
| MMT-02 | -CH₂OH | 64 | 32 | 128 | >128 | 64 | 128 |
| MMT-03 | -CH₂CH₃ | 16 | 8 | 32 | 64 | 16 | 32 |
| Ciprofloxacin | - | 1 | 0.5 | 2 | 4 | - | - |
| Fluconazole | - | - | - | - | - | 8 | 16 |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described antimicrobial screening protocols.
Caption: Experimental workflow for the Agar Well Diffusion method.
Caption: Experimental workflow for the Broth Microdilution (MIC) method.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols: 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine as a corrosion inhibitor for mild steel, particularly in acidic environments. The methodologies outlined are based on established electrochemical and surface analysis techniques widely used in the field of corrosion science.
Introduction
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for various metals and alloys.[1] The 1,3,4-thiadiazole ring is a prominent scaffold in the design of corrosion inhibitors due to the presence of multiple heteroatoms and a π-electron system, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier that mitigates the corrosive action of aggressive solutions.[2] this compound, possessing nitrogen, sulfur, and oxygen atoms, is a promising candidate for the corrosion protection of mild steel in acidic media, commonly encountered in industrial processes like acid cleaning, pickling, and oil well acidizing.
Mechanism of Action
The corrosion inhibition by this compound is primarily attributed to its adsorption on the mild steel surface. This process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule in the acidic medium.
-
Chemisorption: Covalent bonding between the lone pair of electrons of the nitrogen, sulfur, and oxygen atoms and the vacant d-orbitals of the iron atoms on the mild steel surface. The π-electrons of the thiadiazole ring can also contribute to this interaction.
This adsorption process forms a protective film that isolates the metal from the corrosive environment, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2]
Data Presentation
The following tables summarize the expected quantitative data from the evaluation of this compound as a corrosion inhibitor. The data is presented for various concentrations of the inhibitor in 1 M HCl solution.
Table 1: Weight Loss Measurement Data
| Inhibitor Conc. (mM) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | - | - | - |
| 0.1 | |||
| 0.2 | |||
| 0.5 | |||
| 1.0 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | - | ||||
| 0.1 | |||||
| 0.2 | |||||
| 0.5 | |||||
| 1.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | - | ||
| 0.1 | |||
| 0.2 | |||
| 0.5 | |||
| 1.0 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of thiosemicarbazide with methoxyacetic acid. A common method involves the use of a dehydrating agent like phosphorus oxychloride.[3]
Protocol:
-
To a mixture of thiosemicarbazide and methoxyacetic acid, add phosphorus oxychloride dropwise at a controlled temperature (e.g., 60-95°C).[3]
-
After the addition is complete, continue stirring the mixture at the same temperature for a specified duration to ensure complete reaction.
-
Work up the product by neutralizing the reaction mixture and extracting the compound.
-
Purify the crude product by recrystallization from a suitable solvent, such as water, to obtain this compound.[3]
-
Characterize the synthesized compound using spectroscopic techniques like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Preparation of Mild Steel Specimens
Protocol:
-
Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm for weight loss studies and 1.0 cm x 1.0 cm for electrochemical studies).
-
For electrochemical measurements, weld a copper wire to one end of the coupon for electrical connection.
-
Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.
-
Degrease the polished coupons with acetone, rinse with deionized water, and dry them in a stream of warm air.
-
Store the prepared coupons in a desiccator until use.
Weight Loss Measurements
Protocol:
-
Accurately weigh the prepared mild steel coupons using an analytical balance.
-
Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of this compound.
-
Maintain the solutions at a constant temperature (e.g., 298 K) in a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, rinse them with deionized water, and scrub with a soft brush to remove any corrosion products.
-
Dry the cleaned coupons and reweigh them.
-
Calculate the corrosion rate, inhibition efficiency, and surface coverage.
Electrochemical Measurements
Electrochemical experiments are typically performed in a standard three-electrode cell setup using a potentiostat. The mild steel coupon serves as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
4.4.1. Potentiodynamic Polarization
Protocol:
-
Immerse the three-electrode setup in the test solution (1 M HCl without and with different inhibitor concentrations).
-
Allow the working electrode to reach a stable open-circuit potential (OCP), typically for about 30-60 minutes.
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting potentiodynamic polarization curve.
-
Determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves.
4.4.2. Electrochemical Impedance Spectroscopy (EIS)
Protocol:
-
After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit to obtain parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Logical relationship of the corrosion inhibition mechanism.
Caption: Randles equivalent circuit for EIS data analysis.
References
Application Notes and Protocols for 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine and its derivatives. This document is intended to serve as a practical guide for researchers exploring the medicinal chemistry of this heterocyclic scaffold.
Introduction
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, is a versatile pharmacophore. The introduction of a methoxymethyl group at the 5-position presents an opportunity to modulate the physicochemical properties and explore the structure-activity relationships (SAR) of this class of compounds. While extensive research exists for the broader 1,3,4-thiadiazole class, specific data on this compound is limited. Therefore, this document provides a detailed synthesis protocol for the target compound and outlines general experimental methodologies for evaluating its potential biological activities based on established protocols for analogous compounds.
Synthesis of this compound
A common and effective method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Thiosemicarbazide
-
Methoxyacetic acid
-
Phosphoryl chloride (POCl₃)
-
Water
-
Ethanol
-
Sodium carbonate (Na₂CO₃) or other suitable base for neutralization
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, a mixture of thiosemicarbazide and methoxyacetic acid is prepared.
-
Phosphoryl chloride is added dropwise to the mixture with stirring. The reaction is exothermic and should be controlled.
-
The reaction mixture is heated at a temperature ranging from 60°C to 95°C for a sufficient period to ensure complete cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The acidic solution is neutralized by the slow addition of a suitable base, such as sodium carbonate solution, until a precipitate is formed.
-
The resulting solid precipitate, this compound, is collected by filtration.
-
The crude product is washed with cold water to remove any inorganic impurities.
-
For purification, the product is recrystallized from a suitable solvent, such as water or ethanol, to yield the pure compound. The melting point of the purified product is reported to be 177-179°C.
General Synthetic Workflow:
Synthesis workflow for this compound.
Potential Medicinal Chemistry Applications and Experimental Protocols
Based on the known biological activities of the 1,3,4-thiadiazole scaffold, this compound and its derivatives are promising candidates for evaluation as antimicrobial and anticancer agents.
Antimicrobial Activity
Numerous 1,3,4-thiadiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.
-
Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antimicrobial Activity Workflow:
Workflow for determining Minimum Inhibitory Concentration (MIC).
Table 1: Example Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (Literature Data)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [1] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [1] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | S. pneumoniae | 8-31.25 | [1] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | C. albicans | 8-31.25 | [1] |
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a key component of several compounds with demonstrated anticancer properties. The mechanism of action often involves the inhibition of crucial cellular processes in cancer cells.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cell lines.
Materials:
-
Test compound (this compound)
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Example Anticancer Activity of 1,3,4-Thiadiazole Derivatives (Literature Data)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| N-(5-methyl-[2][3][4]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | [5] |
| N-(5-methyl-[2][3][4]thiadiazol-2-yl)-propionamide | HL60 (Leukemia) | > 9.4 µg/mL | [5] |
| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (Breast) | 0.042 - 0.058 | [6] |
| 4-(isopropylthio)anthra[1,2-c][2][7][8]thiadiazole-6,11-dione | Leukemia cell lines | 0.18 - 1.45 | [6] |
Potential Mechanism of Action:
While the specific mechanism for this compound is not yet elucidated, 1,3,4-thiadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of enzymes like carbonic anhydrase or topoisomerase, and interference with DNA replication.
Potential mechanisms of action for 1,3,4-thiadiazole derivatives.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocol provided is straightforward and allows for the efficient production of the core scaffold. The outlined biological assays for antimicrobial and anticancer activity provide a robust framework for the initial screening and characterization of this compound and its future derivatives. Further investigation into the specific biological targets and mechanism of action will be crucial for the rational design of more potent and selective drug candidates based on this promising heterocyclic system.
References
- 1. chemmethod.com [chemmethod.com]
- 2. prepchem.com [prepchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,3,4-Thiadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including significant anticancer properties.[1][2][3][4][5][6][7][8][9][10] Derivatives of 1,3,4-thiadiazole have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through mechanisms such as the induction of apoptosis and interference with crucial cellular signaling pathways.[4] The mesoionic nature of the 1,3,4-thiadiazole ring facilitates its ability to cross cellular membranes and interact with biological targets.[1][3] This document provides detailed protocols for assessing the in vitro cytotoxicity of 1,3,4-thiadiazole compounds, along with data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways.
Data Presentation: Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected 1,3,4-thiadiazole derivatives against various human cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | Etoposide | >100 |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | Etoposide | 80.2 |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 | - | - |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | 23.29 | - | - |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 | 33.67 | - | - |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 | 64.46 | - | - |
| Imidazole-thiadiazole derivative (50) | HEPG2-1 | 0.86 | Doxorubicin | - |
| Imidazole-thiadiazole derivative (51) | HEPG2-1 | 1.02 | Doxorubicin | - |
| Imidazole-thiadiazole derivative (52) | HEPG2-1 | 1.17 | Doxorubicin | - |
| Imidazole-thiadiazole derivative (53) | HEPG2-1 | 1.08 | Doxorubicin | - |
| Imidazole-thiadiazole derivative (54) | HEPG2-1 | 1.44 | Doxorubicin | - |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 | 8.03 | Cisplatin | 1.40 |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 | 4.37 | Cisplatin | 0.95 |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are fundamental for evaluating the anticancer potential of 1,3,4-thiadiazole compounds.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]
Materials:
-
1,3,4-Thiadiazole compounds
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16][17]
Materials:
-
1,3,4-Thiadiazole compounds
-
Target cells and, if applicable, effector cells
-
Phenol red-free culture medium with low serum (e.g., 1%)[16]
-
96-well plates
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis solution (e.g., Triton X-100) for maximum LDH release control
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with various concentrations of the 1,3,4-thiadiazole compounds and appropriate controls (spontaneous release, maximum release, vehicle control). Incubate for the desired period.
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended).[16] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[15]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of 1,3,4-thiadiazole compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Cell Viability (MTT) Assay for 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT salt, converting it to an insoluble purple formazan.[2] The amount of formazan produced is directly proportional to the number of viable cells.[4] This document provides a detailed protocol for determining the cytotoxic effects of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine on a selected cell line using the MTT assay. While derivatives of 1,3,4-thiadiazole have shown cytotoxic properties, this protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[5]
Chemical Information: this compound
| Property | Value |
| CAS Number | 15884-86-3[6][7][8] |
| Molecular Formula | C4H7N3OS[7][8] |
| Molecular Weight | 145.18 g/mol [7][8] |
| Purity | ≥98% (typical) |
| Storage | 2-8°C, kept in a dark place under an inert atmosphere[7] |
Experimental Protocol
Materials and Reagents
-
Cell Line: A suitable cancer or normal cell line (e.g., HeLa, HepG2, PANC-1). The choice will depend on the research focus.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). This solution should be filter-sterilized and stored at 4°C, protected from light.[9]
-
Solubilization Solution: DMSO or a buffered SDS solution.[10]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding:
-
For adherent cells, harvest cells that are in the exponential growth phase using trypsin-EDTA.
-
Determine the optimal cell density by performing a cell titration curve beforehand. A common starting point is between 1,000 to 100,000 cells per well.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid the "edge effect," fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.[1]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in a serum-free medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Include appropriate controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.
-
Blank Control: Wells with medium only (no cells) to subtract background absorbance.[11]
-
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[1]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[11] Visually confirm the formation of the purple precipitate using an inverted microscope.
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[2]
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Principle of the MTT Assay
Caption: Conversion of MTT to formazan in viable cells.
Data Presentation
The results of the MTT assay should be summarized in a table to facilitate the comparison of the cytotoxic effects of this compound at different concentrations.
| Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | [Value] | 100% |
| [Conc. 1] | [Value] | [Value]% |
| [Conc. 2] | [Value] | [Value]% |
| [Conc. 3] | [Value] | [Value]% |
| [Conc. 4] | [Value] | [Value]% |
| [Conc. 5] | [Value] | [Value]% |
Data should be presented as the mean of at least three independent experiments ± standard deviation (SD).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background in Blanks | - Contaminated medium.[11] - Phenol red in medium. | - Use fresh, sterile medium. - Use a serum-free medium during the MTT incubation step. |
| Low Absorbance Readings | - Cell number is too low.[11] - Insufficient MTT incubation time.[11] | - Optimize cell seeding density. - Increase MTT incubation time until purple color is evident. |
| High Variability Between Replicates | - Uneven cell seeding. - Pipetting errors.[10] | - Thoroughly mix cell suspension before and during plating. - Calibrate pipettes and ensure consistent technique. |
| Compound Interference | - The compound is colored or has reducing properties.[10] | - Run a control with the compound in cell-free media to measure its intrinsic absorbance.[10] |
This protocol provides a comprehensive framework for assessing the cell viability effects of this compound. For reliable and reproducible results, it is crucial to meticulously optimize the assay conditions for the specific cell line and compound being tested.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 6. This compound(SALTDATA: FREE) | 15884-86-3 [chemicalbook.com]
- 7. 15884-86-3|this compound|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Pro-Apoptotic Potential of 1,3,4-Thiadiazole Derivatives in Cancer Cells
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] Derivatives of 1,3,4-thiadiazole have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines, making them attractive candidates for the development of novel chemotherapeutic agents.[1][2][4] This document provides a comprehensive overview of the analysis of apoptosis in cancer cells treated with 1,3,4-thiadiazole derivatives, including quantitative data on their efficacy, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
The induction of apoptosis is a key mechanism by which these compounds exert their cytotoxic effects.[1] Studies have shown that 1,3,4-thiadiazole derivatives can trigger apoptosis through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5][6] This often involves the activation of caspases, a family of proteases central to the execution of apoptosis, and the modulation of pro- and anti-apoptotic proteins belonging to the Bcl-2 family.[5][6] Furthermore, these derivatives have been shown to interfere with critical cell signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and MEK/ERK pathways.[1][5][6][7]
Data Presentation: Efficacy of 1,3,4-Thiadiazole Derivatives
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of various 1,3,4-thiadiazole derivatives on different cancer cell lines.
Table 1: IC50 Values of 1,3,4-Thiadiazole Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | MCF-7 (Breast) | < 10 | [8][9] |
| Compound 6b | MCF-7 (Breast) | < 10 | [8][9] |
| Compound 8a | A549 (Lung) | 1.62 | [5] |
| Compound 8a | MDA-MB-231 (Breast) | 4.61 | [5] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [4] |
| Compound 29i | SK-BR-3 (Breast) | 0.77 | [4] |
| Compound 29i | MCF-7 (Breast) | 1.45 | [5] |
| Compound 32a | HePG-2 (Liver) | 3.31 | [5] |
| Compound 32a | MCF-7 (Breast) | 9.31 | [5] |
| Compound 1h | SKOV-3 (Ovarian) | 3.58 | [4] |
| Compound 1l | A549 (Lung) | 2.79 | [4] |
| Compound 3 | C6 (Glioma) | > 24.33 (µg/mL) | [7] |
| Compound 3 | A549 (Lung) | 21.00 (µg/mL) | [7] |
| Compound 8 | C6 (Glioma) | > 24.33 (µg/mL) | [7] |
| Compound 2g | LoVo (Colon) | 2.44 | [10] |
| Compound 2g | MCF-7 (Breast) | 23.29 | [10] |
Table 2: Apoptosis Induction by 1,3,4-Thiadiazole Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | Treatment Condition | Apoptosis Rate (%) | Necrosis Rate (%) | Reference |
| Compound 19 | MCF-7 (Breast) | Not specified | 15 (Early Apoptosis) | 15 | [8][9] |
| Compound 6b | MCF-7 (Breast) | Not specified | Not induced | 12.5 | [8][9] |
| Compound 22d | MCF-7 (Breast) | Not specified | 114-fold increase in early apoptotic cells | Not specified | [4] |
| Compound 3 | C6 (Glioma) | IC50 dose, 24h | 22.7 (Total Apoptosis) | Not specified | [7] |
| Compound 8 | C6 (Glioma) | IC50 dose, 24h | Not specified | Not specified | [7] |
| Compound 1 | A549 (Lung) | IC50 dose, 24h | 1.5 (Total Apoptosis) | 60.2 | [7] |
| Compound 3 | A549 (Lung) | IC50 dose, 24h | 0.3 (Total Apoptosis) | 25.5 | [7] |
| Compound 5 | A549 (Lung) | IC50 dose, 24h | 0.2 (Total Apoptosis) | 81.1 | [7] |
| Compound 8 | A549 (Lung) | IC50 dose, 24h | 2.3 (Total Apoptosis) | 54.0 | [7] |
| Compound 36e | MCF-7 (Breast) | Not specified | Induced early apoptosis | Not specified | [5] |
| Compound 36c | MCF-7 (Breast) | Not specified | Not specified | Induced necrosis | [5] |
Experimental Protocols
Detailed methodologies for key experiments used in the analysis of apoptosis induced by 1,3,4-thiadiazole derivatives are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives for 24, 48, or 72 hours.[6] Include an untreated control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 1,3,4-thiadiazole derivatives at their IC50 concentrations for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12]
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Cell Lysis: Treat cells with the 1,3,4-thiadiazole derivatives, harvest, and lyse the cells using a specific cell lysis buffer on ice for 30 minutes.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford protein assay.[13]
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer containing DTT and 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[13] The absorbance is proportional to the caspase activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: After treatment with the 1,3,4-thiadiazole derivatives, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, p-ERK) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16] β-actin or GAPDH is typically used as a loading control.[15]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by 1,3,4-thiadiazole derivatives and a typical experimental workflow for apoptosis analysis.
Caption: A typical experimental workflow for apoptosis analysis.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) of Thiadiazole Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives have emerged as a promising class of corrosion inhibitors, demonstrating significant efficacy in protecting various metals and alloys from degradation in aggressive environments.[1][2] Their effectiveness is largely attributed to the presence of nitrogen and sulfur heteroatoms and π-electrons in the thiadiazole ring, which facilitate strong adsorption onto the metal surface, forming a protective barrier.[2][3] Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique widely employed to investigate the mechanisms of corrosion and the performance of corrosion inhibitors.[4] This document provides detailed application notes and standardized protocols for utilizing EIS in the evaluation of thiadiazole-based corrosion inhibitors.
Principle of EIS in Corrosion Inhibition Studies
EIS involves applying a small amplitude AC potential signal over a wide range of frequencies to an electrode-electrolyte interface and measuring the resulting current response. The impedance (Z), the opposition to the flow of AC current, is then calculated. By analyzing the impedance data, typically presented as Nyquist and Bode plots, researchers can model the corrosion process using equivalent electrical circuits (EECs).[4] Key parameters derived from these models, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), provide quantitative insights into the corrosion rate and the inhibitor's mode of action.[5][6] An increase in Rct and a decrease in Cdl in the presence of an inhibitor generally indicate effective corrosion protection.[5]
Application Notes
Thiadiazole and its derivatives have been extensively studied as corrosion inhibitors for various metals in different corrosive media. EIS studies have consistently shown that these compounds significantly increase the charge transfer resistance, indicating the formation of a protective film on the metal surface.[3][5] The inhibition efficiency of thiadiazole derivatives is influenced by their concentration, the molecular structure, the nature of the corrosive environment, and the temperature.
Key Findings from EIS Studies of Thiadiazole Inhibitors:
-
Mechanism of Inhibition: Thiadiazole derivatives typically function as mixed-type inhibitors, meaning they inhibit both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[1][5] This is often determined by observing the shift in corrosion potential (Ecorr) in potentiodynamic polarization curves, a technique often used in conjunction with EIS.
-
Adsorption Behavior: The adsorption of thiadiazole molecules on the metal surface is a crucial step in the inhibition process. EIS data, in combination with weight loss measurements, can be used to determine the adsorption isotherm (e.g., Langmuir, Frumkin, Temkin) that best describes the inhibitor-metal interaction.[3][5] The Langmuir adsorption isotherm is frequently found to be applicable, suggesting monolayer adsorption on the metal surface.[3][5]
-
Effect of Molecular Structure: The presence of different substituent groups on the thiadiazole ring can significantly impact the inhibition efficiency. Electron-donating groups can enhance the electron density on the heteroatoms, leading to stronger adsorption and better protection.
-
Influence of Corrosive Media: The performance of thiadiazole inhibitors has been evaluated in various acidic (e.g., HCl, H2SO4) and neutral (e.g., NaCl) solutions.[1][5][6][7] The composition of the electrolyte can influence the inhibitor's stability and its interaction with the metal surface.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on thiadiazole corrosion inhibitors, providing a comparative overview of their performance under different experimental conditions.
Table 1: EIS Parameters for Thiadiazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | 9.8 | 120 | - | [2] |
| BTD-1 | 0.11 | 256.4 | 46.8 | 96.1 | [2] |
| BTD-2 | 0.11 | 227.2 | 52.8 | 95.6 | [2] |
| BTD-3 | 0.11 | 204.0 | 58.8 | 95.1 | [2] |
| PBTA | 0.5 | - | - | 94.10 | [8] |
BTD: bis-thiadiazole derivative; PBTA: 5,5´-(1,4-phenylene)bis(N-benzylidene-1,3,4-thiadiazol-2-amine)
Table 2: EIS Parameters for Thiadiazole Derivatives on C-steel in 1 M H₂SO₄
| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | 62 | 160 | - | [5] |
| Compound I | 11 x 10⁻⁶ | 1250 | 12.8 | 95.0 | [5] |
| Compound II | 11 x 10⁻⁶ | 1111 | 14.4 | 94.4 | [5] |
| Compound III | 11 x 10⁻⁶ | 1000 | 16.0 | 93.8 | [5] |
Table 3: EIS Parameters for Thiadiazole Derivatives on 1018 Carbon Steel in 0.5 M NaCl
| Inhibitor | Concentration (µM) | Rt (kΩ cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | 1.8 | 55.6 | - | [6] |
| TDAD I | 11 | 10.2 | 9.8 | 82.4 | [6] |
| TDAD II | 11 | 11.5 | 8.7 | 84.3 | [6] |
| TDAD III | 11 | 13.6 | 7.4 | 86.8 | [6] |
TDAD: thiadiazole derivative
Experimental Protocols
This section provides a detailed methodology for conducting EIS experiments to evaluate thiadiazole corrosion inhibitors.
Materials and Equipment
-
Working Electrode (WE): Mild steel, carbon steel, or other metal of interest. The electrode should have a well-defined surface area and be polished to a mirror finish using successively finer grades of emery paper, followed by cleaning and degreasing.[5]
-
Counter Electrode (CE): A platinum wire or graphite rod with a large surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Corrosive Medium: Prepare the desired concentration of the corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄, 3.5% NaCl) using analytical grade reagents and distilled or deionized water.
-
Inhibitor Solutions: Prepare stock solutions of the thiadiazole derivatives in a suitable solvent (e.g., ethanol, acetone) and then add the required concentrations to the corrosive medium.[7]
-
Electrochemical Workstation: A potentiostat/galvanostat with EIS capability.
Experimental Procedure
-
Electrode Preparation:
-
Mechanically polish the working electrode with silicon carbide papers of increasing grit size (e.g., 400, 600, 800, 1200).
-
Rinse the electrode with distilled water and degrease with acetone or ethanol.
-
Dry the electrode in a stream of warm air.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the corrosive solution (blank or with inhibitor).
-
Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize ohmic drop.
-
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for a period of 30-60 minutes, or until a steady-state potential is reached.[1]
-
-
EIS Measurement:
-
Data Analysis:
-
Fit the obtained EIS data to an appropriate equivalent electrical circuit (EEC) using specialized software. A common EEC for corrosion studies is the Randles circuit.
-
Extract the values of the circuit elements, including the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Cdl is often represented by a constant phase element (CPE) to account for the non-ideal capacitive behavior of the electrode surface.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Mandatory Visualizations
Caption: Experimental workflow for EIS evaluation of thiadiazole corrosion inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Potentiodynamic Polarization Analysis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals exploring the electrochemical properties and corrosion inhibition potential of novel heterocyclic compounds.
Introduction: 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class. Thiadiazole derivatives have garnered significant interest as effective corrosion inhibitors for various metals and alloys in acidic and neutral environments.[1][2][3] Their efficacy is often attributed to the presence of nitrogen and sulfur heteroatoms, as well as π-electrons in the aromatic ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[2] Potentiodynamic polarization is a widely used electrochemical technique to evaluate the effectiveness of such inhibitors by studying the change in corrosion potential (Ecorr) and corrosion current density (icorr) of a metal in the presence and absence of the inhibitor. This application note provides a detailed protocol for conducting potentiodynamic polarization studies on this compound and presents hypothetical, yet representative, data to illustrate its potential as a corrosion inhibitor.
Data Presentation
The inhibitive performance of this compound on mild steel in a 1 M HCl solution was evaluated at various concentrations. The key electrochemical parameters obtained from the potentiodynamic polarization curves are summarized in the table below.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl in the Absence and Presence of this compound
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
| Blank (0) | -485 | 550 | 125 | -255 | - |
| 0.1 | -505 | 135 | 110 | -200 | 75.5 |
| 0.2 | -500 | 95 | 90 | -185 | 82.7 |
| 0.5 | -490 | 30 | 85 | -170 | 94.5 |
| 1.0 | -480 | 15 | 80 | -160 | 97.3 |
Note: The data presented in this table is representative and based on typical results for thiadiazole derivatives. Actual experimental values may vary.
The inhibition efficiency (IE%) was calculated using the following equation:
IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] x 100
Where:
-
icorr(blank) is the corrosion current density without the inhibitor.
-
icorr(inh) is the corrosion current density with the inhibitor.
The data indicates that this compound acts as an effective corrosion inhibitor, with the inhibition efficiency increasing with its concentration. The shift in the corrosion potential (Ecorr) is not significant, suggesting that this compound acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions.[2][4]
Experimental Protocols
A detailed methodology for conducting potentiodynamic polarization studies is provided below.
1. Materials and Equipment:
-
Working Electrode: Mild steel coupon with a defined exposed surface area (e.g., 1 cm²).
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum foil or graphite rod.
-
Electrochemical Cell: A standard three-electrode corrosion cell.[5][6]
-
Potentiostat/Galvanostat: An instrument capable of performing potentiodynamic scans.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.
-
Inhibitor: this compound.
-
Polishing materials: Silicon carbide papers of various grades (e.g., 240, 600, 1200 grit), diamond paste, and distilled water.
-
Degreasing solvent: Acetone.
2. Working Electrode Preparation:
-
Mechanically polish the mild steel coupon using successively finer grades of silicon carbide paper.
-
Further polish the electrode with a fine diamond paste to achieve a mirror-like finish.
-
Rinse the polished electrode thoroughly with distilled water.
-
Degrease the electrode by sonicating it in acetone for 5 minutes.
-
Dry the electrode in a stream of warm air.
3. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, the SCE reference electrode, and the platinum counter electrode.
-
Add the corrosive medium (1 M HCl) to the cell, ensuring the electrodes are properly immersed.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until a steady state is reached (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[7][8]
-
Record the resulting current density as a function of the applied potential.
-
Repeat the measurement for the corrosive medium containing different concentrations of this compound.
4. Data Analysis:
-
Plot the potentiodynamic polarization curves (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) for each inhibitor concentration.
Visualizations
Below is a diagram illustrating the experimental workflow for potentiodynamic polarization studies.
Caption: Experimental workflow for potentiodynamic polarization studies.
This application note serves as a comprehensive guide for researchers interested in evaluating the corrosion inhibition properties of this compound and other novel compounds using potentiodynamic polarization. The provided protocols and data presentation format can be adapted for various experimental conditions and materials.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. mdpi.com [mdpi.com]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Binding Studies of 5-Substituted-1,3,4-Thiadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the interaction of 5-substituted-1,3,4-thiadiazol-2-amines with DNA. The following sections detail the experimental methodologies for key techniques used to characterize these interactions, present quantitative binding data for representative compounds, and visualize the experimental workflows and potential binding mechanisms.
Introduction
5-Substituted-1,3,4-thiadiazol-2-amines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] Their biological activity is often attributed to their ability to interact with DNA, potentially interfering with DNA replication and other cellular processes.[4] Understanding the mechanism and affinity of this binding is crucial for the rational design and development of new therapeutic agents. This document outlines the standard experimental procedures to elucidate the DNA binding properties of these compounds.
Data Presentation: DNA Binding Parameters
The interaction of 5-substituted-1,3,4-thiadiazol-2-amines with calf thymus DNA (CT-DNA) can be quantified to determine the binding affinity. The following table summarizes the binding constants (Kb) and Gibbs free energy change (ΔG) for a series of these compounds, providing a clear comparison of their DNA binding capabilities.
| Compound ID | Substituent (R) | Binding Constant (Kb) x 104 M-1 | Gibbs Free Energy (ΔG) kcal/mol |
| 1 | Phenyl | 3.525 | -6.06 |
| 2 | 4-Chlorophenyl | 3.567 | -6.07 |
| 3 | 4-Methoxyphenyl | 8.505 | -6.59 |
| 4 | 4-Nitrophenyl | 13.341 | -6.86 |
Data compiled from spectroscopic titration experiments.[5][6] The negative ΔG values indicate that the binding process is spontaneous.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific compound and available instrumentation.
UV-Visible Spectrophotometry for DNA Binding Analysis
This protocol describes how to determine the binding constant of a 5-substituted-1,3,4-thiadiazol-2-amine derivative with CT-DNA by monitoring changes in the UV-Visible absorption spectrum.
Materials:
-
5-substituted-1,3,4-thiadiazol-2-amine compound
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the thiadiazole compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm.[1]
-
-
Titration:
-
Place a fixed concentration of the thiadiazole compound (e.g., 50 µM) in a quartz cuvette.
-
Record the initial UV-Visible spectrum of the compound in the range of 200-400 nm.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 5 minutes.
-
Record the UV-Visible spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and wavelength maxima of the thiadiazole compound upon addition of DNA. Hypochromism (decrease in absorbance) and bathochromism (red shift in wavelength) are indicative of intercalation, while hyperchromism (increase in absorbance) can suggest groove binding.[1]
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
-
Fluorescence Spectroscopy for Binding Mode Elucidation
This protocol utilizes the quenching of ethidium bromide (EB) fluorescence upon displacement by the test compound to investigate the binding mode.
Materials:
-
Ethidium Bromide (EB)
-
5-substituted-1,3,4-thiadiazol-2-amine compound
-
CT-DNA
-
Tris-HCl buffer (50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorescence Spectrophotometer
Procedure:
-
Preparation of EB-DNA Complex:
-
Prepare a solution containing CT-DNA (e.g., 50 µM) and EB (e.g., 10 µM) in Tris-HCl buffer.
-
Incubate the solution for 10 minutes to allow for the formation of the EB-DNA complex.
-
-
Fluorescence Titration:
-
Record the fluorescence emission spectrum of the EB-DNA complex (excitation at ~520 nm, emission scan from 540-700 nm).
-
Add increasing concentrations of the thiadiazole compound to the EB-DNA solution.
-
After each addition, mix and incubate for 5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
A significant decrease in the fluorescence intensity of the EB-DNA complex indicates that the thiadiazole compound is displacing EB, suggesting an intercalative binding mode.[5]
-
The quenching can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
Circular Dichroism (CD) Spectroscopy for Conformational Changes
CD spectroscopy is employed to detect changes in the secondary structure of DNA upon binding of the thiadiazole derivatives.
Materials:
-
5-substituted-1,3,4-thiadiazol-2-amine compound
-
CT-DNA
-
Phosphate buffer (e.g., 10 mM, pH 7.2)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of CT-DNA (e.g., 100 µM) in the phosphate buffer.
-
Prepare solutions of the thiadiazole compound at various concentrations.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the CT-DNA solution alone in the range of 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing amounts of the thiadiazole compound to the DNA solution.
-
Record the CD spectrum after each addition, allowing for a 5-minute incubation period.
-
-
Data Analysis:
Viscosity Measurement to Determine Binding Mode
Viscosity measurements provide strong evidence for the binding mode. Intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix.
Materials:
-
5-substituted-1,3,4-thiadiazol-2-amine compound
-
CT-DNA
-
Tris-HCl buffer (10 mM, pH 7.4)
-
Viscometer (e.g., Ubbelohde or Ostwald type)
-
Constant temperature water bath
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer at a fixed concentration (e.g., 0.5 mM).
-
Prepare stock solutions of the thiadiazole compound.
-
-
Viscosity Measurements:
-
Measure the flow time of the buffer (t0) and the DNA solution (tDNA).
-
Add increasing amounts of the thiadiazole compound to the DNA solution.
-
After each addition, allow the solution to equilibrate for 10-15 minutes.
-
Measure the flow time of the DNA-compound complex (tcomplex).
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η0) using the formula: η/η0 = (tcomplex - t0) / (tDNA - t0).
-
Plot (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA. A significant increase in relative viscosity with increasing compound concentration is a strong indication of an intercalative binding mode.[5][9]
-
Agarose Gel Electrophoresis for DNA Cleavage Assay
This protocol is used to assess the ability of the 5-substituted-1,3,4-thiadiazol-2-amines to induce cleavage of plasmid DNA.
Materials:
-
pUC19 or other suitable plasmid DNA
-
5-substituted-1,3,4-thiadiazol-2-amine compound
-
Tris-Acetate-EDTA (TAE) or Tris-Borate-EDTA (TBE) buffer
-
Agarose
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix a fixed amount of plasmid DNA (e.g., 0.5 µg) with increasing concentrations of the thiadiazole compound.
-
Include a control tube with only plasmid DNA and buffer.
-
If investigating oxidative cleavage, a co-oxidant like hydrogen peroxide (H2O2) can be added.[10][11]
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
-
Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain.
-
Add DNA loading dye to each reaction mixture.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
Untreated plasmid DNA will primarily exist in a supercoiled form (Form I), which migrates fastest.
-
Single-strand breaks will convert the supercoiled form to a relaxed circular form (Form II), which migrates slower.
-
Double-strand breaks will result in a linear form (Form III), which migrates between Form I and Form II.
-
The extent of DNA cleavage can be quantified by measuring the intensity of the different DNA forms.
-
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanisms of DNA interaction.
Caption: Workflow for UV-Visible Spectroscopic Titration.
Caption: Workflow for Fluorescence Quenching Assay.
Caption: Proposed DNA Interaction and Cleavage Pathway.
References
- 1. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stm.bookpi.org [stm.bookpi.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Circular Dichroism for the Analysis of Protein–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: CD Spectroscopy to Study DNA-Protein Interactions [jove.com]
- 11. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing POCl₃-Assisted Synthesis of 2-Amino-1,3,4-thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phosphorus oxychloride (POCl₃)-assisted synthesis of 2-amino-1,3,4-thiadiazoles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| TDZ-001 | Low or No Yield of the Desired 2-Amino-1,3,4-thiadiazole | - Ineffective dehydrating agent.[1]- Suboptimal reaction temperature.[1]- Poor quality of starting materials.[1]- Insufficient reaction time.[1]- Solubility issues of reactants.[1] | - Ensure the POCl₃ is fresh and has not been deactivated by moisture.- Optimize the reaction temperature. While some syntheses are conducted at high temperatures (90-106 °C)[2], lowering the temperature to around 60 °C in a suitable solvent like chlorobenzene can improve yield and regioselectivity.[3]- Verify the purity of the thiosemicarbazide and carboxylic acid precursors.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]- If starting materials are not dissolving, consider exploring alternative solvents such as THF or dioxane.[1] |
| TDZ-002 | Formation of 2-Amino-1,3,4-oxadiazole as a Major Byproduct | - High reaction temperatures can promote the desulfurization of the thiosemicarbazide intermediate, leading to the formation of the corresponding oxadiazole.[2] | - Lowering the reaction temperature is a key strategy to improve the regioselectivity for the thiadiazole product. For instance, reducing the temperature from 106 °C to 60 °C has been shown to significantly favor the formation of the 2-amino-1,3,4-thiadiazole.[3]- The choice of solvent can also influence the product ratio. Chlorobenzene has been identified as an effective solvent for improving the regioselectivity towards the desired thiadiazole.[3] |
| TDZ-003 | Difficult or "Exhausting" Post-Treatment and Purification | - Use of excess POCl₃ under neat (solvent-free) and high-temperature conditions often leads to a complex reaction mixture that is difficult to work up.[2] | - The optimized protocol using 2-4 equivalents of POCl₃ in a solvent like chlorobenzene at a moderate temperature (e.g., 60 °C) can result in a cleaner reaction and simplify the purification process.[2]- A typical workup involves carefully quenching the reaction mixture with ice water, followed by basification to a pH of around 8 with a suitable base like 50% sodium hydroxide solution. The precipitated product can then be collected by filtration.[4] |
| TDZ-004 | Reaction is Sluggish or Stalls | - Insufficient activation of the carboxylic acid precursor.[5]- Low reaction temperature for the specific substrates. | - Ensure an adequate amount of POCl₃ (typically 2-4 equivalents) is used to effectively activate the carboxylic acid.[2]- While lower temperatures can improve selectivity, some substrate combinations may require higher temperatures to proceed at a reasonable rate. If the reaction is not progressing at 60 °C, a careful and incremental increase in temperature may be necessary, while monitoring for byproduct formation via TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the general role of POCl₃ in the synthesis of 2-amino-1,3,4-thiadiazoles?
A1: POCl₃ acts as a powerful dehydrating and cyclizing agent in this reaction.[1] It activates the carboxylic acid precursor, facilitating the condensation with thiosemicarbazide and subsequent intramolecular cyclization to form the 1,3,4-thiadiazole ring.
Q2: Are there any "greener" or less hazardous alternatives to POCl₃?
A2: Yes, due to the hazardous nature of POCl₃, alternative reagents have been explored. Polyphosphate ester (PPE) is a milder and safer cyclodehydrating agent that can be used for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles under relatively mild conditions.[6][7] Other methods employ reagents like concentrated sulfuric acid, though these also require careful handling.
Q3: How critical is the choice of solvent in this reaction?
A3: The solvent can play a significant role in both the yield and the regioselectivity of the reaction. While some procedures are carried out under neat conditions (using excess POCl₃ as the solvent)[2], studies have shown that using a solvent like chlorobenzene can lead to higher yields and better selectivity for the desired thiadiazole over the oxadiazole byproduct.[3]
Q4: Can this method be applied to a wide range of substrates?
A4: The POCl₃-assisted synthesis is generally applicable to a variety of aromatic and aliphatic carboxylic acids and thiosemicarbazides. However, the electronic and steric properties of the substituents on the starting materials can affect the reaction conditions required and the overall yield and purity of the product.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a Model 2-Amino-1,3,4-thiadiazole
The following table summarizes the optimization of reaction conditions for the synthesis of a specific 2-amino-1,3,4-thiadiazole, highlighting the impact of solvent and temperature on yield and regioselectivity.
| Entry | Solvent | Temperature (°C) | Yield (%) | Ratio of Thiadiazole:Oxadiazole |
| 1 | Neat | 106 | - | Low Regioselectivity |
| 2 | Dichloromethane | 60 | 45 | 100:28 |
| 3 | Chloroform | 60 | 52 | 100:25 |
| 4 | Toluene | 60 | 65 | 100:15 |
| 5 | Chlorobenzene | 60 | 78 | 100:6.5 |
| 6 | Chlorobenzene | 25 | 25 | 100:12 |
| 7 | Chlorobenzene | 80 | 68 | 100:8.2 |
Data adapted from a study on the regiocontrolled synthesis of 2-amino-1,3,4-thiadiazoles.[3]
Experimental Protocols
Optimized Protocol for POCl₃-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol is based on an optimized procedure that favors the formation of the 2-amino-1,3,4-thiadiazole with high yield and regioselectivity.[2]
Materials:
-
Substituted thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (2-4 equivalents)
-
Chlorobenzene
-
Ice-cold water
-
50% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of the substituted thiosemicarbazide (1 equivalent) in chlorobenzene, add phosphorus oxychloride (2-4 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Basify the resulting suspension to a pH of approximately 8 by the slow addition of a 50% NaOH solution.
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Visualizations
Caption: Proposed mechanism for POCl₃-assisted synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles, including the methoxymethyl analog, involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivative.[1][2][3][4] In the case of this compound, the key starting materials are thiosemicarbazide and methoxyacetic acid. The primary challenge in this synthesis is the effective removal of water to drive the cyclization reaction to completion. This is typically achieved using a strong dehydrating agent.
Q2: What are the different dehydrating agents/catalysts that can be used for the cyclization step?
A2: A variety of acidic catalysts and dehydrating agents have been employed for the synthesis of 2-amino-1,3,4-thiadiazoles.[2] Common choices include:
-
Phosphonyl Chloride[7]
-
Polyphosphoric Acid (PPA)[2]
-
Phosphorus Pentachloride (PCl₅) in a solid-state reaction[8]
The choice of reagent can significantly impact the reaction conditions, yield, and purification strategy.
Q3: What are the potential side reactions that can lower the yield?
A3: Incomplete cyclization is a major factor contributing to lower yields. This results in the presence of the intermediate acylthiosemicarbazide.[9][10] Additionally, decomposition of starting materials or the product under harsh acidic conditions can occur. The formation of other heterocyclic systems is also a possibility, though less common under optimized conditions for 1,3,4-thiadiazole formation.
Q4: What is a typical purification method for this compound?
A4: Purification typically involves neutralizing the acidic reaction mixture with a base (e.g., sodium carbonate, ammonia) to precipitate the crude product.[8] The crude solid is then collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as a mixture of DMF and water or ethanol.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective water removal.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of starting materials. | 1. Ensure a potent dehydrating agent is used in sufficient quantity. For solid-phase reactions, ensure thorough grinding of reactants.[8]2. Optimize the reaction temperature. Some methods require heating (e.g., 60-95°C with phosphonyl chloride).[7]3. Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).4. Verify the purity of thiosemicarbazide and methoxyacetic acid. |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction.2. Incorrect stoichiometry of reactants. | 1. Extend the reaction time or increase the temperature as appropriate for the chosen method.2. Ensure the correct molar ratios of reactants are used. A slight excess of the carboxylic acid may be beneficial in some cases.[8] |
| Formation of a Sticky or Oily Product Instead of a Precipitate | 1. Presence of significant impurities.2. Incomplete neutralization. | 1. Attempt to triturate the oil with a non-polar solvent to induce solidification. If unsuccessful, proceed with column chromatography for purification.2. Carefully adjust the pH of the solution to the optimal range for precipitation (typically pH 8-8.2).[8] |
| Difficulty in Filtering the Precipitated Product | 1. Very fine particle size of the precipitate. | 1. Allow the precipitate to digest (stand in the mother liquor) for a period to allow for particle growth.2. Use a different filter medium or a centrifuge for separation. |
| Product is Contaminated with Inorganic Salts | 1. Inadequate washing of the filtered product. | 1. Wash the filter cake thoroughly with cold water to remove any residual inorganic salts generated during neutralization. |
Data Presentation
Table 1: Comparison of Different Synthetic Methods for 2-Amino-5-substituted-1,3,4-thiadiazoles
| Method | Catalyst/Dehydrating Agent | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Acid-Catalyzed Cyclization | Concentrated H₂SO₄ | 50-90% | Readily available and inexpensive reagent. | Generates a large amount of inorganic salt waste upon neutralization, harsh reaction conditions. | [2][6] |
| Phosphorus Oxychloride Method | POCl₃ | Moderate to Excellent | Effective for a wide range of substrates. | Toxic and corrosive reagent, requires careful handling. | [1][2][3] |
| Solid-Phase Grinding | PCl₅ | >91% | Mild reaction conditions (room temperature), short reaction time, high yield, simple work-up. | Requires a dry reaction vessel and handling of a moisture-sensitive reagent. | [8] |
| Polyphosphate Ester (PPE) Method | PPE | 44-70% | Avoids the use of toxic additives like POCl₃. | Requires higher temperatures (reflux) and longer reaction times. | [9][12] |
Experimental Protocols
Method 1: Solid-Phase Synthesis using Phosphorus Pentachloride [8]
-
In a dry reaction vessel, add thiosemicarbazide (A mol), methoxyacetic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).
-
Grind the mixture evenly at room temperature.
-
Allow the mixture to stand until the reaction is complete, yielding the crude product.
-
Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the resulting mixture is between 8.0 and 8.2.
-
Filter the resulting mixture.
-
Dry the filter cake and recrystallize from a suitable solvent to obtain pure this compound.
Method 2: Synthesis using Phosphonyl Chloride [7]
-
Prepare a mixture of thiosemicarbazide and methoxyacetic acid.
-
Add phosphonyl chloride to the mixture.
-
Heat the reaction mixture to a temperature between 60°C and 95°C.
-
Upon completion of the reaction, work up the product. This typically involves neutralization and precipitation.
-
The crude product can be purified by recrystallization from water.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. jocpr.com [jocpr.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. prepchem.com [prepchem.com]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-1,3,4-thiadiazoles?
A1: The most prevalent method is the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives (such as acid chlorides or esters). This reaction is typically carried out in the presence of a strong dehydrating agent like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1] The dehydrating agent facilitates the removal of a water molecule, leading to the formation of the 1,3,4-thiadiazole ring.
Q2: I am getting a low yield in my reaction. What are the potential causes?
A2: Low yields in 1,3,4-thiadiazole synthesis can stem from several factors:
-
Inefficient Dehydration: The choice and amount of the dehydrating agent are critical. An insufficient amount may lead to an incomplete reaction.[1]
-
Suboptimal Reaction Temperature: Many cyclization reactions require heating to proceed at an optimal rate. However, excessive heat can cause degradation of starting materials or the final product.[1]
-
Impure Starting Materials: Impurities in the carboxylic acid or thiosemicarbazide can interfere with the reaction.[1]
-
Incorrect Reaction Time: The reaction may not have been allowed to run to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent can hinder the reaction.[2]
Q3: Can I use N,N'-diacylhydrazines to synthesize 2,5-disubstituted-1,3,4-thiadiazoles?
A3: Yes, N,N'-diacylhydrazines can serve as precursors for 2,5-disubstituted-1,3,4-thiadiazoles.[3] The reaction involves the thionation of the diacylhydrazine using a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[4][5] This method is particularly useful when the desired substituents on the thiadiazole ring are the same.
Troubleshooting Guides
Issue 1: An unexpected side product is observed in my reaction.
Q: I am attempting to synthesize a 2-amino-5-substituted-1,3,4-thiadiazole from thiosemicarbazide and a carboxylic acid in an acidic medium, but I am observing a significant amount of a side product. What could it be and how can I minimize it?
A: A common side reaction under these conditions is the formation of a 1,2,4-triazole derivative. The reaction pathway is highly dependent on the pH of the reaction medium.
-
In acidic media (e.g., H₂SO₄, PPA): The cyclization of the acylthiosemicarbazide intermediate is favored to produce the desired 1,3,4-thiadiazole.
-
In alkaline media: The reaction pathway shifts towards the formation of a 1,2,4-triazole-3-thiol derivative.
Troubleshooting Steps:
-
Verify pH: Ensure that your reaction medium is acidic. If you are using a reagent that is not a strong acid, consider adding a catalytic amount of a strong acid.
-
Control Temperature: While heating is often necessary, excessive temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration.
-
Purification: If the side product has already formed, you may be able to separate it from the desired product using column chromatography. The polarity of 1,2,4-triazoles and 1,3,4-thiadiazoles can be sufficiently different to allow for separation.
Logical Relationship: pH-Dependent Cyclization
Caption: pH-dependent cyclization pathways of acylthiosemicarbazide.
Issue 2: My reaction is not proceeding to completion, and I suspect the formation of a stable intermediate.
Q: I am synthesizing a 2,5-disubstituted-1,3,4-thiadiazole from a carboxylic acid and a thiohydrazide. My TLC analysis shows the consumption of starting materials but the appearance of a major spot that is not my desired product. What could this be?
A: In the synthesis of 1,3,4-thiadiazoles from thiohydrazides and carboxylic acid derivatives, a common intermediate that can sometimes be isolated is a monothiodiacylhydrazine.[5] This intermediate is formed by the acylation of the thiohydrazide.
Troubleshooting Steps:
-
Enhance Dehydration: The cyclization of the monothiodiacylhydrazine intermediate to the final 1,3,4-thiadiazole requires a strong dehydrating agent. Ensure you are using a sufficient quantity of a potent dehydrating agent like concentrated sulfuric acid or PPA.[5]
-
Increase Reaction Temperature/Time: The cyclization step may require more forcing conditions. Cautiously increase the reaction temperature or prolong the reaction time while monitoring the progress by TLC.
-
Isolate and Cyclize: If the intermediate is stable and easily isolable, you can purify it and then subject it to a separate cyclization step under optimized conditions.
Experimental Workflow: Formation and Cyclization of Intermediate
Caption: Two-step synthesis of 1,3,4-thiadiazoles via an intermediate.
Quantitative Data
Table 1: Yields of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives
| Entry | Aryl Substituent | Yield (%) | Reference |
| 1 | Phenyl | 91 | [6] |
| 2 | 4-Methylphenyl | 83 | [6] |
| 3 | 4-Methoxyphenyl | 85 | [6] |
| 4 | 4-Chlorophenyl | 88 | [6] |
| 5 | 4-Bromophenyl | 87 | [6] |
Yields are based on the cyclization of the corresponding aromatic carboxylic acid with thiosemicarbazide in the presence of POCl₃.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives[6]
-
Stir a mixture of the aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80–90 °C for one hour with stirring.
-
Cool the reaction mixture in an ice bath.
-
Carefully add 40 mL of water and reflux the suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the resulting solid by filtration and recrystallize it from an appropriate solvent.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring[7][8]
-
Prepare the TLC Plate: On a silica gel plate, draw a baseline with a pencil about 1 cm from the bottom. Mark spots for your starting material, co-spot (starting material and reaction mixture), and reaction mixture.
-
Spot the Plate: Using a capillary tube, apply a small spot of the dissolved starting material, a co-spot, and the reaction mixture onto the designated marks on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of benzene:ethyl acetate:ethanol).[7] Ensure the solvent level is below the baseline.
-
Visualize the Spots: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp or by using an iodine chamber.
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction. The relative positions of the spots (Rf values) can help identify the components.
References
- 1. benchchem.com [benchchem.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The synthesis of this compound, typically via the cyclization of a thiosemicarbazide derivative with methoxyacetic acid or its equivalent, can lead to several common impurities. These may include:
-
Unreacted Starting Materials: Thiosemicarbazide and methoxyacetic acid.
-
Acyclated Intermediate: The non-cyclized intermediate, 2-(methoxyacetyl)hydrazine-1-carbothioamide.
-
Isomeric Byproducts: In some cases, the reaction can yield 1,2,4-triazole derivatives as side products, particularly if the reaction conditions are not strictly controlled (e.g., in alkaline media).[1]
Q2: My crude product is a discolored solid. What is the best initial purification step?
A2: For a discolored crude product, recrystallization is an excellent first step to remove bulk impurities and improve color. The choice of solvent is critical for successful recrystallization.
Q3: I am having trouble with the recrystallization of my compound. It either crashes out too quickly or doesn't crystallize at all. What should I do?
A3: Successful recrystallization depends on selecting an appropriate solvent system. For 2-amino-1,3,4-thiadiazole derivatives, a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at room temperature is often effective. A common technique is to dissolve the crude product in a minimal amount of a hot solvent like ethanol or a DMF/water mixture and then allow it to cool slowly.[2] If the product "oils out," it may be due to the presence of impurities or too rapid cooling. Try adding a small amount of the initial solvent to the hot, oiled-out solution and reheating until it fully dissolves before cooling slowly.
Q4: I am using column chromatography to purify my compound, but I am getting poor separation and tailing peaks. How can I improve this?
A4: Poor separation and peak tailing during column chromatography of basic compounds like this compound on silica gel are common issues.[3][4] This is often due to the acidic nature of silica, which can strongly interact with the basic amine group.[3][4] To mitigate this, consider the following:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[3][4] This will compete with your compound for the acidic sites on the silica gel, reducing tailing and improving peak shape.[3]
-
Alternative Stationary Phase: Use an amine-functionalized silica gel column. This type of stationary phase is specifically designed to minimize the unwanted interactions that cause peak tailing with basic compounds.[3]
Q5: What analytical techniques are suitable for assessing the purity of my final product?
A5: To assess the purity of your purified this compound, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Solvent System (v/v) | Typical Purity Achieved | Notes |
| Recrystallization | DMF / Water (1:2) | >95% | Dissolve in minimal hot DMF, then add water dropwise until turbidity appears. Reheat to dissolve and cool slowly.[2] |
| Recrystallization | Ethanol | >95% | Dissolve in hot ethanol and allow to cool slowly. |
| Column Chromatography (Normal Phase) | Dichloromethane / Methanol with 1% Triethylamine | >98% | The gradient of methanol can be adjusted based on the polarity of impurities. The triethylamine is crucial to prevent peak tailing.[3][4] |
| Column Chromatography (Reverse Phase) | Acetonitrile / Water with 0.1% Formic Acid | >99% | Suitable for high-purity applications. The gradient of acetonitrile will depend on the specific impurities. |
Experimental Protocols
Protocol 1: Recrystallization from DMF/Water
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of N,N-dimethylformamide (DMF) and heat the mixture gently with stirring until the solid completely dissolves.
-
Precipitation: While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).
-
Redissolution: Gently reheat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane with 1% triethylamine). Gradually increase the polarity by adding methanol (e.g., from 0% to 5% methanol in dichloromethane, with 1% triethylamine maintained throughout).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting low yields in Hantzsch thiazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Hantzsch thiazole synthesis?
Low yields can stem from several factors, including suboptimal reaction conditions, the purity of starting materials, incorrect stoichiometry, and the formation of side products. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
Q2: How can I improve the yield of my reaction?
Optimizing reaction parameters such as temperature, solvent, and reaction time can significantly improve yields. The use of catalysts or alternative energy sources like microwave irradiation and ultrasonic irradiation has also been shown to enhance yields and reduce reaction times.[1]
Q3: Are there any common side reactions I should be aware of?
Yes, side reactions can occur. Under acidic conditions, for instance, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts is possible.[2] The stability of the reactants and intermediates can also influence the likelihood of side reactions.
Q4: How do I purify the thiazole product?
A common and effective method for purifying 2-aminothiazole products is precipitation. Since these products are often poorly soluble in water, pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate, neutralizes the hydrohalide salt formed during the reaction, causing the desired thiazole product to precipitate.[3][4][5] The precipitate can then be collected by vacuum filtration.[4][5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: I am observing a significant amount of unreacted starting materials or no desired product in my reaction mixture. What steps can I take to improve the reaction conversion?
Answer: Incomplete conversion is a common problem that can often be addressed by systematically optimizing the reaction conditions. Here are several parameters to investigate:
-
Temperature: The Hantzsch synthesis often requires heating to proceed efficiently. If the reaction is being conducted at room temperature, consider increasing the temperature. Running small-scale trials at various temperatures can help identify the optimal condition for your specific substrates.
-
Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While alcohols like ethanol and methanol are commonly used, exploring other solvents or solvent mixtures may be beneficial. For some variations of the Hantzsch synthesis, a mixture of ethanol and water has been shown to be effective.[6]
-
Stoichiometry: While the core reaction involves a 1:1 stoichiometry between the α-haloketone and the thioamide, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes drive the reaction to completion.[5]
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can interfere with the reaction. α-Haloketones, in particular, can be unstable and should be used when fresh or purified before use.
Issue 2: Product Fails to Precipitate During Workup
Question: I've completed the reaction and added the sodium carbonate solution, but my product isn't precipitating. What should I do?
Answer: If the thiazole product remains dissolved after neutralization, consider the following:
-
Insufficient Neutralization: Test the pH of the solution to ensure it is basic. If not, add more of the base solution.
-
Product Solubility: Your specific thiazole derivative may have some solubility in the reaction solvent even after neutralization. Try adding more water to the mixture, as this will further decrease the solubility of the organic product.[3]
-
Extraction: If precipitation is not effective, you may need to perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers can then be dried and the solvent evaporated to yield the crude product.
Issue 3: Impure Product After Isolation
Question: My isolated product appears to be impure. How can I improve its purity?
Answer: While precipitation often yields a product of sufficient purity, some impurities may remain.[3][5]
-
Recrystallization: This is a standard technique for purifying solid organic compounds. Choose a solvent or solvent system in which your thiazole product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from impurities.
Data Presentation
Table 1: Comparison of Conventional Heating and Microwave Irradiation for Hantzsch Thiazole Synthesis
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Reflux | Methanol Reflux | 8 h | Lower Yields |
| 2 | Microwave Irradiation | 90 | 30 min | 95 |
Adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. The conventional method required rigorous purification, while the microwave method yielded pure products with faster reaction times.[7]
Table 2: Effect of Solvent and Temperature on a One-Pot Hantzsch Thiazole Derivative Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 5 | 30 |
| 2 | Ethanol | Reflux | 3.5 | 87 |
| 3 | Methanol | Reflux | 4 | 75 |
| 4 | 1-Butanol | Reflux | 3 | 60 |
| 5 | 2-Propanol | Reflux | 4 | 55 |
| 6 | Ethanol/Water (50/50) | Reflux | 3.5 | 87 |
Data from the optimization of the synthesis of a Hantzsch thiazole derivative using a silica-supported tungstosilisic acid catalyst.[8]
Table 3: Comparison of Conventional Heating and Ultrasonic Irradiation
| Entry | Method | Temperature | Time (h) | Yield (%) |
| 1 | Conventional Heating | 65 °C | 3.5 | 87 |
| 2 | Ultrasonic Irradiation | Room Temperature | 2 | 90 |
This data illustrates that ultrasonic irradiation can lead to higher yields in shorter reaction times at room temperature compared to conventional heating.[6]
Experimental Protocols
Detailed Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol provides a detailed method for the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea.[4][5]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[4][5]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]
-
After 30 minutes, remove the vial from the heat and allow it to cool to room temperature.[4][5]
-
Pour the contents of the reaction vial into a 100 mL beaker containing the 5% aqueous sodium carbonate solution and swirl to mix.[4][5] This neutralizes the hydrobromide salt of the thiazole, causing the product to precipitate.[3][4]
-
Set up a Büchner funnel for vacuum filtration and wet the filter paper with water.[4]
-
Filter the mixture to collect the precipitated product.
-
Rinse the collected solid with water.[5]
-
Allow the product to air dry on a watch glass.
Visualizations
Caption: Mechanism of the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for low yields.
Caption: General experimental workflow for Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Identification of impurities in 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the cyclization of thiosemicarbazide with methoxyacetic acid. This reaction is typically facilitated by a dehydrating agent such as phosphoryl chloride, polyphosphoric acid, or concentrated sulfuric acid.[1][2]
Q2: What are the expected starting materials and the key intermediate in this synthesis?
A2: The primary starting materials are methoxyacetic acid and thiosemicarbazide. The key intermediate formed before the final cyclization is 2-(methoxyacetyl)hydrazine-1-carbothioamide. Incomplete reaction can lead to the presence of this intermediate in the final product.[3]
Q3: Which analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the reaction progress and assessing the purity of the final compound. For structural confirmation and identification of the final product and any impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.[3]
Q4: What are the typical physical properties of this compound?
A4: The compound is a solid with a molecular weight of 145.18 g/mol and a molecular formula of C₄H₇N₃OS.[4] Its melting point is reported to be in the range of 177-179°C.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete reaction.
-
Suboptimal reaction temperature.
-
Degradation of the product or reactants.
-
Inefficient purification.
Solutions:
-
Monitor the reaction: Use HPLC or TLC to track the consumption of starting materials and the formation of the product.
-
Optimize temperature: The reaction temperature for the cyclization step is crucial. For the synthesis using phosphoryl chloride, a temperature range of 60-95°C is recommended.[1]
-
Ensure anhydrous conditions: The dehydrating agents used are sensitive to moisture, which can reduce their effectiveness.
-
Purification: Recrystallization from water is a reported method for purification.[1] Ensure proper solvent selection and technique to minimize product loss.
Problem 2: Presence of Impurities in the Final Product
Commonly Observed Impurities:
| Impurity Name | Structure | Origin | Identification Method |
| Thiosemicarbazide | H₂N-NH-CS-NH₂ | Unreacted starting material | HPLC, GC-MS, NMR |
| Methoxyacetic acid | CH₃-O-CH₂-COOH | Unreacted starting material | HPLC, GC-MS, NMR |
| 2-(methoxyacetyl)hydrazine-1-carbothioamide | CH₃-O-CH₂-CO-NH-NH-CS-NH₂ | Incomplete cyclization of the intermediate | HPLC, LC-MS, NMR |
| Unidentified Side Products | Vary depending on reaction conditions | Side reactions | HPLC, LC-MS/MS, NMR for structural elucidation |
Troubleshooting Steps:
-
Extend reaction time or increase temperature: If the intermediate is the major impurity, the cyclization may be incomplete.
-
Purification: Optimize the recrystallization process. A different solvent system may be required to effectively remove specific impurities.
-
Characterize unknown impurities: If significant unknown peaks are observed in the chromatogram, isolation followed by spectroscopic analysis (MS, NMR) is necessary for structural identification.
Problem 3: Inconsistent Analytical Results (HPLC)
Possible Causes:
-
Inappropriate column selection.
-
Unoptimized mobile phase.
-
Sample degradation.
-
Detector issues.
Solutions:
-
Column: A C18 reverse-phase column is a good starting point for the analysis of this moderately polar compound.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., with formic acid or ammonium acetate for MS compatibility) is often effective.[5]
-
Sample Preparation: Ensure the sample is fully dissolved in a suitable solvent and filter it before injection to prevent column blockage.
-
Method Validation: Validate the analytical method for linearity, accuracy, precision, and specificity to ensure reliable results.
Experimental Protocols
Synthesis of this compound[1]
-
Combine thiosemicarbazide and methoxyacetic acid in a reaction vessel.
-
Slowly add phosphoryl chloride to the mixture.
-
Heat the reaction mixture to a temperature between 60°C and 95°C.
-
Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction mixture carefully with ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Filter the crude product and wash it with cold water.
-
Purify the product by recrystallization from water.
General Protocol for Impurity Analysis by HPLC
This is a general starting method that should be optimized for your specific instrument and requirements.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or Mass Spectrometry (ESI+).
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
Technical Support Center: 1,3,4-Thiadiazole Compound Stability in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid assistance for specific issues that may arise during your experiments with 1,3,4-thiadiazole compounds.
Issue 1: Inconsistent or Poor Results in Cell-Based Assays
Question: My 1,3,4-thiadiazole compound shows variable activity or loses potency in my cell-based assay. What could be the cause?
Answer: Inconsistent results with 1,3,4-thiadiazole compounds in cell culture can stem from several factors related to compound stability and solubility. The 1,3,4-thiadiazole ring itself is generally stable due to its aromaticity, but certain substituents can introduce liabilities.[1][2]
Troubleshooting Steps:
-
Assess Solubility in Media:
-
Problem: Your compound may be precipitating in the cell culture medium, especially when diluting from a DMSO stock. This is a common issue for hydrophobic compounds.[3]
-
Solution: Visually inspect the media for any precipitate after adding your compound. If precipitation is observed, consider the following:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%) to maintain compound solubility without causing cellular toxicity.
-
Use Co-solvents: Preparing stock solutions in a mixture of DMSO and another water-miscible solvent like ethanol can sometimes improve aqueous solubility.
-
Serial Dilution: Perform a series of dilutions in the assay medium rather than a single large dilution to prevent the compound from crashing out of solution.[3]
-
Increase Serum Concentration: If your experiment allows, increasing the fetal bovine serum (FBS) percentage can aid in solubilizing hydrophobic compounds through protein binding.
-
-
-
Evaluate Stability in Cell Culture Media:
-
Problem: The compound may be degrading over the time course of your experiment (e.g., 24, 48, or 72 hours) due to components in the media or physiological conditions (37°C, pH ~7.4).
-
Solution: Perform a stability study of your compound in the cell culture medium. A detailed protocol for assessing stability using HPLC is provided in the "Experimental Protocols" section.
-
-
Consider Reactivity with Media Components:
-
Problem: Certain functional groups on your 1,3,4-thiadiazole derivative, such as a 2-amino or 2-mercapto group, can be reactive.[4][5] These groups could potentially interact with components in the cell culture medium, like amino acids or reducing agents.
-
Solution: Analyze the structure of your compound for reactive moieties. If present, you may need to assess its reactivity with individual media components or consider structural modifications to improve stability.
-
Issue 2: Suspected Assay Interference
Question: I am observing unexpected results or high background in my assay. Could my 1,3,4-thiadiazole compound be interfering with the assay technology?
Answer: Yes, 1,3,4-thiadiazole derivatives have the potential to interfere with certain assay formats, particularly those that are fluorescence-based or rely on redox reactions.
Troubleshooting Steps:
-
Fluorescence-Based Assays:
-
Problem: Some 1,3,4-thiadiazole compounds can exhibit intrinsic fluorescence or their fluorescence properties can be influenced by pH and aggregation, leading to false positives or negatives.[6][7][8]
-
Solution:
-
Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without any biological components to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Test for Quenching or Enhancement: Include a control with your compound and the fluorescent probe to see if it quenches or enhances the signal.
-
Consider Alternative Assays: If significant interference is observed, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based).
-
-
-
MTT and Other Redox-Based Viability Assays:
-
Problem: Compounds with reducing properties can directly reduce the MTT reagent to formazan, leading to an overestimation of cell viability (a false negative for cytotoxicity).
-
Solution:
-
Perform a No-Cell Control: Incubate your compound with the MTT reagent in cell-free media to see if it can directly reduce the dye.
-
Use an Alternative Viability Assay: If interference is confirmed, switch to a non-redox-based viability assay, such as a CellTiter-Glo® (luminescence-based ATP measurement) or a CyQUANT® (fluorescence-based DNA quantification) assay.
-
-
-
Enzymatic Assays:
-
Problem: 1,3,4-thiadiazole derivatives, particularly those with thiol-reactive substituents, could potentially modify cysteine residues on proteins, leading to non-specific enzyme inhibition.
-
Solution:
-
Include a Pre-incubation Step: Pre-incubating the enzyme with the compound can help identify time-dependent inhibition, which may suggest covalent modification.
-
Add a Reducing Agent: In some cases, adding a reducing agent like DTT to the assay buffer can mitigate non-specific inhibition caused by reactive compounds, but be aware that DTT itself can sometimes react with compounds.
-
Use an Irreversibility Assay: To confirm covalent binding, perform a dialysis or jump-dilution experiment.
-
-
Data Presentation: Stability of 1,3,4-Thiadiazole Analogs
The following table summarizes hypothetical stability data for representative 1,3,4-thiadiazole compounds under common biological assay conditions. This data is for illustrative purposes to highlight how different substituents and conditions can impact stability.
| Compound ID | Structure | Condition | Incubation Time (hours) | % Remaining |
| TDZ-001 | 2-amino-5-phenyl-1,3,4-thiadiazole | PBS, pH 7.4, 37°C | 24 | >95% |
| TDZ-001 | Cell Culture Medium + 10% FBS, 37°C | 48 | >90% | |
| TDZ-002 | 2-mercapto-5-phenyl-1,3,4-thiadiazole | PBS, pH 7.4, 37°C | 24 | ~85% |
| TDZ-002 | PBS + 1 mM DTT, pH 7.4, 37°C | 24 | ~60% | |
| TDZ-003 | 2-(methylthio)-5-phenyl-1,3,4-thiadiazole | PBS, pH 5.0, 37°C | 24 | >95% |
| TDZ-003 | PBS, pH 9.0, 37°C | 24 | ~75% |
Experimental Protocols
Protocol 1: Assessing Aqueous Stability of 1,3,4-Thiadiazole Compounds by HPLC
This protocol outlines a general method to assess the chemical stability of a 1,3,4-thiadiazole compound in a buffered aqueous solution.
Materials:
-
Test 1,3,4-thiadiazole compound
-
DMSO (HPLC grade)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed (37°C) aqueous buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., 0.1%) to minimize its effect on solubility.
-
Incubation: Incubate the working solution at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
Quench Reaction: Immediately mix the aliquot with an equal volume of cold acetonitrile to precipitate any proteins (if present) and stop degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient elution method with a mobile phase consisting of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Monitor the elution of the parent compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at time zero.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole: Effect of Molecular Aggregation in a Micellar System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Thiadiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with thiadiazole derivatives during in vitro experiments. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you overcome these common hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My thiadiazole derivative precipitates out of the aqueous assay buffer when I dilute it from a DMSO stock solution.
-
Question: What is the likely cause of this precipitation?
-
Answer: This common issue is known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer used for your assay. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate out of the solution.
-
Question: How can I prevent this precipitation?
-
Answer: You can try several approaches:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically below 0.5%) to minimize its effect on the assay while maintaining the compound's solubility.[1]
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.[1]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.[1]
-
Problem 2: I am observing inconsistent results in my biological assays with the same batch of my thiadiazole derivative.
-
Question: What could be the reason for this variability?
-
Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time. Additionally, some heterocyclic compounds can be unstable in certain solvents.
-
Question: How can I improve the reproducibility of my experiments?
-
Answer:
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to ensure the compound is fully dissolved. Sonication or gentle warming may be necessary.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment to avoid issues with compound degradation.
-
Consider a Different Solvent: If you suspect instability in DMSO, you could try other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.
-
Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or solid dispersions can provide a more stable and consistently soluble form of your compound.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why do many thiadiazole derivatives have low water solubility?
A1: The low water solubility of many thiadiazole derivatives is often due to their chemical structure. The introduction of lipophilic (fat-loving) substituents, such as phenyl rings, increases the overall hydrophobicity of the molecule. Additionally, the planar nature of the thiadiazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.[1]
Q2: What are the primary strategies for improving the solubility of poorly soluble thiadiazole derivatives?
A2: Several strategies can be employed, broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction (Nanosuspension): Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic thiadiazole derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[1]
-
-
Chemical Modifications:
-
Salt Formation: For derivatives with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility.[1]
-
Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble "prodrug" that is converted back to the active drug in the body.
-
Q3: How much can I expect to improve the solubility of my compound?
A3: The degree of solubility enhancement depends on the chosen method and the specific properties of your thiadiazole derivative. Improvements can range from a few-fold to several thousand-fold.[1]
Data Presentation: Solubility Enhancement of Thiadiazole Derivatives
The following table summarizes quantitative data on solubility improvements for various poorly soluble compounds, including thiadiazole derivatives, using different techniques.
| Compound Type | Enhancement Method | Carrier/Reagent | Fold Increase in Solubility |
| 1,3,4-Thiadiazole Derivative | Salt Formation (Hydrochloride) | - | 2- to 4-fold |
| 1,2,4-Thiadiazole Derivative | Solid Dispersion | Pluronic F127 | Dramatic Increase |
| 1,2,4-Thiadiazole Derivative | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | 9-fold |
| Loratadine | Solid Dispersion | M2ZG Polymer (1:3 ratio) | 51-fold[2] |
| Albendazole | Cyclodextrin Complexation | Methyl-β-cyclodextrin | ~150,000-fold[3] |
| Dexibuprofen | Cyclodextrin Complexation | HPβCD/PXM-188 | ~688-fold[4] |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of thiadiazole derivatives. These protocols should be optimized for your specific compound.
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol describes the preparation of a stock solution in a co-solvent system to improve solubility in aqueous buffers.
-
Materials:
-
Thiadiazole derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (or other water-miscible co-solvent), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of the thiadiazole derivative required to prepare the desired volume and concentration of the stock solution.
-
Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.
-
Prepare a co-solvent mixture (e.g., 1:1 v/v DMSO:Ethanol). The optimal ratio may need to be determined empirically.
-
Add the appropriate volume of the co-solvent mixture to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol is for thiadiazole derivatives with ionizable functional groups.
-
Materials:
-
Thiadiazole derivative
-
Aqueous buffer (e.g., PBS)
-
HCl and NaOH solutions (e.g., 0.1 M and 1 M) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Prepare a suspension of the thiadiazole derivative in the desired aqueous buffer.
-
Place the suspension on a stir plate and begin stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
For acidic compounds, slowly add small increments of a base (e.g., NaOH) to increase the pH. For basic compounds, add an acid (e.g., HCl) to decrease the pH.
-
Observe the solution for dissolution of the solid material as the pH is adjusted.
-
Continue to adjust the pH until the compound is fully dissolved or the desired pH is reached. Be mindful that extreme pH values may affect compound stability or be incompatible with your assay.
-
Record the final pH at which the compound dissolves.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving the thiadiazole derivative and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.
-
Materials:
-
Thiadiazole derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Suitable organic solvent (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh the thiadiazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
-
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
This protocol describes the formation of a water-soluble inclusion complex with a cyclodextrin.
-
Materials:
-
Thiadiazole derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer (lyophilizer)
-
-
Procedure:
-
Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) at a desired concentration.
-
Slowly add the thiadiazole derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.
-
Continue stirring the mixture at a constant temperature for 24-72 hours to reach equilibrium for complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained. The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.
-
Protocol 5: Preparation of a Nanosuspension by Wet Milling
This technique reduces the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate.
-
Materials:
-
Thiadiazole derivative
-
Stabilizer solution (e.g., containing Pluronic F68 or Tween 80 and HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
-
-
Procedure:
-
Prepare a presuspension of the thiadiazole derivative in the stabilizer solution.
-
Add the milling media to the presuspension.
-
Mill the suspension at a high speed for a predetermined time (this will require optimization, but can range from hours to days).
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using a suitable technique like dynamic light scattering.
-
Evaluate the dissolution behavior of the nanosuspension.
-
Visualizations
Experimental Workflow for Troubleshooting Solubility Issues
Hypothetical Signaling Pathway Inhibited by a Thiadiazole Derivative
Many thiadiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and survival.
References
Technical Support Center: Optimizing Cyclization of Thiosemicarbazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of thiosemicarbazides.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocyclic systems synthesized from the cyclization of thiosemicarbazides?
Thiosemicarbazides are versatile precursors for synthesizing a variety of heterocyclic compounds with significant biological importance. The most common ring systems obtained include:
-
1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1][2][3]
-
1,2,4-Triazoles: Generally synthesized in alkaline media.[1][2]
-
1,3,4-Oxadiazoles: Can be prepared via oxidative cyclization or desulfurization methods.[1][4]
-
Thiazoles and Thiazolidinones: Result from reactions with α-haloketones or similar reagents.[1]
Q2: How do reaction conditions (acidic vs. basic) influence the final heterocyclic product?
The pH of the reaction medium is a critical factor that directs the cyclization pathway.
-
Acidic Medium: In the presence of strong acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[1][2] The proposed mechanism involves the nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[3]
-
Alkaline Medium: Under basic conditions, using reagents such as sodium hydroxide (NaOH) or sodium methoxide, the same acylthiosemicarbazides will preferentially cyclize to form 1,2,4-triazole derivatives.[1][2][5] This pathway is believed to proceed through the nucleophilic attack of the terminal nitrogen atom.
Q3: What are some common oxidizing agents used for the cyclization of thiosemicarbazides to form 1,3,4-oxadiazoles?
Oxidative cyclization can lead to the formation of 1,3,4-oxadiazoles through desulfurization. Common oxidizing agents include:
-
Iodine in the presence of a base.[6]
-
Potassium iodate (KIO₃).[6]
-
Lead tetraacetate.[1]
-
High-valent transition metal salts (e.g., Fe³⁺, Cu²⁺).[1]
The choice of oxidant can significantly influence the selectivity of the reaction.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cyclization of thiosemicarbazides.
Problem 1: Low Yield of the Desired Cyclized Product
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the temperature. Some reactions proceed at room temperature, while others may require reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect Reaction Time | Reaction times can vary from hours to days.[1] Use TLC to monitor the reaction and determine the optimal time for completion, avoiding product degradation. |
| Inappropriate Solvent | The choice of solvent is crucial. Common solvents include ethanol, methanol, dioxane, and dimethylformamide (DMF).[1] The solubility of reactants and the reaction pathway can be solvent-dependent. |
| Catalyst Issues (Acid/Base) | Ensure the correct type and concentration of the acid or base catalyst. For acid catalysis, concentrated H₂SO₄ or 25% HCl are often used.[2] For base catalysis, 2N NaOH is a common choice.[1] |
| Poor Quality of Starting Materials | Ensure the purity of the thiosemicarbazide and other reactants. Impurities can lead to side reactions and lower yields. Recrystallize or purify starting materials if necessary. |
Problem 2: Formation of an Unexpected Product or a Mixture of Products
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Reaction Medium | As detailed in the FAQs, the pH is a primary determinant of the product. Carefully control the acidity or basicity of the reaction mixture to favor the desired cyclization pathway.[1][2] |
| Influence of Substituents | The nature of the substituents on the thiosemicarbazide can influence the cyclization pathway. For example, the cyclization of thiosemicarbazide derivatives of nicotinic acid in both acidic and alkaline media can lead to 1,2,4-triazole derivatives.[2] |
| Side Reactions | Unwanted side reactions can occur. For instance, in some cases, oxidative cyclization can lead to the formation of 1,3,4-oxadiazoles instead of the expected thiadiazole or triazole.[1] The choice of a milder or more selective reagent may be necessary. |
| Instability of Reactants or Products | Certain functional groups in the starting materials or products may be unstable under the reaction conditions. For example, the 2,4-dioxothiazolidine ring is reported to be unstable when heated in an alkaline medium.[2] |
Experimental Protocols
Protocol 1: Synthesis of 1,3,4-Thiadiazole Derivatives in Acidic Medium
This protocol is adapted from the cyclization of 1-[(5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl]-4-phenylthiosemicarbazides.[2]
-
Method A (HCl): Reflux 0.01 mole of the thiosemicarbazide derivative in 20 cm³ of 25% HCl for 2 hours. After cooling, filter the precipitate.
-
Method B (H₂SO₄): Dissolve 0.01 mole of the thiosemicarbazide derivative in 10 cm³ of concentrated sulfuric acid. Keep the solution at room temperature for 24 hours. Pour the reaction mixture onto crushed ice and collect the resulting precipitate.
Protocol 2: Synthesis of 1,2,4-Triazole-3-thiol Derivatives in Alkaline Medium
This protocol describes the intermolecular cyclization of thiosemicarbazide.
-
Subject the thiosemicarbazide to intermolecular cyclization in an alkaline medium (e.g., aqueous NaOH).
-
Follow the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to precipitate the 1,2,4-triazole-3-thiol product.
Protocol 3: Oxidative Cyclization to 2-Acylamino-1,3,4-oxadiazoles
This protocol utilizes potassium iodate as an oxidant.[6]
-
In a reaction vessel, suspend the 1,4-diacylthiosemicarbazide (0.4 mmol) in water.
-
Add potassium iodate (KIO₃) (1.5 equivalents).
-
Heat the mixture at 60 °C for 2 hours.
-
Monitor the reaction conversion using LC-MS.
-
After completion, isolate the 2-acylamino-1,3,4-oxadiazole product.
Quantitative Data
Table 1: Influence of Reaction Conditions on Product Yield for Selected Cyclizations
| Starting Material | Reagent/Condition | Product | Yield (%) | Reference |
| 1-[(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl]-4-phenylthiosemicarbazide | conc. H₂SO₄ | 2-[(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl]-5-(phenylamino)-1,3,4-thiadiazole | 73 | [2] |
| 1-[(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl]-4-phenylthiosemicarbazide | conc. H₂SO₄ | 2-[(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)methyl]-5-(phenylamino)-1,3,4-thiadiazole | 74 | [2] |
| 2-Benzoylhydrazine-carboxamide | NaOH, heat | 5-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one | 74.93 (intermediate) | |
| 1,4-Dibenzoylthiosemicarbazide | KIO₃, H₂O, 60°C | N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | 90 | [8][9] |
Visualizations
Caption: General workflow for the cyclization of thiosemicarbazides.
Caption: Troubleshooting logic for low yield in cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazi...: Ingenta Connect [ingentaconnect.com]
- 6. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Challenges in the characterization of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a solid heterocyclic compound.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15884-86-3 | [2] |
| Molecular Formula | C₄H₇N₃OS | [2] |
| Molecular Weight | 145.18 g/mol | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Q2: I am having trouble dissolving the compound. What solvents are recommended?
A2: While specific solubility data for this compound is not extensively published, compounds with the 2-amino-1,3,4-thiadiazole scaffold can exhibit limited solubility in water.[3] For analytical purposes such as NMR, deuterated polar organic solvents like DMSO-d₆ are often used for related compounds.[4] For HPLC, a mobile phase of acetonitrile and water is commonly employed for similar polar heterocyclic amines.[5] It is recommended to start with common polar organic solvents like DMSO, DMF, or methanol.
Q3: Are there any known stability issues with this compound?
A3: The methoxymethyl (MOM) ether group can be sensitive to acidic conditions.[6] It is stable in a pH range of 4 to 12 but can be cleaved by strong acids or Lewis acids.[6][7] This should be a consideration when choosing conditions for HPLC or other analytical techniques.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poor resolution or broad peaks in the ¹H NMR spectrum.
-
Possible Cause 1: Sample Concentration. A highly concentrated sample can lead to intermolecular interactions and peak broadening.
-
Troubleshooting: Dilute your sample and re-acquire the spectrum.
-
-
Possible Cause 2: Poor Shimming. Improper shimming of the NMR magnet will result in a non-homogeneous magnetic field and broad peaks.
-
Troubleshooting: Re-shim the instrument before acquiring the spectrum.
-
-
Possible Cause 3: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant peak broadening.
-
Troubleshooting: Purify the sample using techniques like column chromatography or recrystallization.
-
-
Possible Cause 4: Chemical Exchange. The amine protons (-NH₂) can undergo chemical exchange with residual water or other labile protons in the solvent, leading to broadening.
-
Troubleshooting: To confirm if a broad peak is from an amine proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The amine peak should diminish or disappear.
-
Issue: Difficulty in assigning peaks in the ¹H and ¹³C NMR spectra.
-
Reference Data: While experimental data for the target compound is scarce, data from analogous compounds can be used for preliminary assignments.
| Analogous Compound | ¹H NMR (DMSO-d₆) Chemical Shifts (ppm) | ¹³C NMR (DMSO-d₆) Chemical Shifts (ppm) |
| 2-Amino-5-methyl-1,3,4-thiadiazole | ~2.4 (s, 3H, CH₃), ~7.1 (s, 2H, NH₂) | ~14.5 (CH₃), ~150.2 (C-S), ~168.9 (C-N) |
| 2-Amino-1,3,4-thiadiazole | ~7.2 (s, 2H, NH₂), ~8.4 (s, 1H, CH) | Not readily available |
-
Troubleshooting Workflow:
-
Start by identifying the solvent peak.
-
Look for the characteristic singlet for the methoxy (-OCH₃) protons, expected around 3.3-3.8 ppm.
-
The methylene (-CH₂-) protons adjacent to the oxygen will likely appear as a singlet around 4.5-5.0 ppm.
-
The amine (-NH₂) protons will appear as a broad singlet that can be exchanged with D₂O.
-
Utilize 2D NMR techniques like COSY and HSQC to confirm proton-proton and proton-carbon correlations.
-
Mass Spectrometry (MS)
Issue: Unexpected fragmentation patterns or absence of the molecular ion peak.
-
Possible Cause 1: In-source Fragmentation. The compound may be fragmenting in the ionization source before detection.
-
Troubleshooting: Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).
-
-
Possible Cause 2: Fragmentation of the Methoxymethyl Group. Ethers can undergo alpha-cleavage. The methoxymethyl group might be unstable under certain MS conditions.
-
Troubleshooting: Look for characteristic losses. A loss of 31 (⁻OCH₃) or 45 (⁻CH₂OCH₃) from the molecular ion could indicate fragmentation of the methoxymethyl group.
-
-
Predicted Data: The following table provides predicted m/z values for common adducts of this compound.[8]
| Adduct | Predicted m/z |
| [M+H]⁺ | 146.03827 |
| [M+Na]⁺ | 168.02021 |
| [M-H]⁻ | 144.02371 |
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape or tailing.
-
Possible Cause 1: Secondary Interactions with Silica Support. The basic amine group can interact with residual acidic silanol groups on the stationary phase of the HPLC column.
-
Troubleshooting: Use a base-deactivated column or add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. A reverse-phase C18 column is a common starting point for polar heterocyclic amines.[5]
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Troubleshooting: Adjust the pH of the mobile phase. For basic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
-
Issue: Co-elution with impurities.
-
Troubleshooting:
-
Optimize the gradient of the mobile phase to improve separation.
-
Try a different stationary phase with alternative selectivity (e.g., a phenyl or cyano column).
-
Experimental Protocols
General NMR Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the desired NMR spectra (¹H, ¹³C, COSY, HSQC, etc.).
General HPLC Method Development
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Begin with a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically between 254-280 nm for such heterocycles).
-
Injection Volume: 10 µL.
-
Optimize the gradient, flow rate, and mobile phase composition as needed to achieve desired separation and peak shape.
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of the target compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 1,3,4-thiadiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 5-Amino-1,3,4-thiadiazole-2-thiol | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - this compound (C4H7N3OS) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
A Comparative Analysis of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives: Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, two prominent five-membered heterocyclic scaffolds in medicinal chemistry. Due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, these compounds have garnered significant interest in the field of drug discovery.[1][2][3][4] This document aims to objectively compare their performance with supporting experimental data, detail key experimental methodologies, and visualize complex relationships to aid in research and development efforts.
Introduction to 1,3,4-Thiadiazole and 1,3,4-Oxadiazole
1,3,4-Thiadiazole and 1,3,4-oxadiazole are bioisosteres, where the sulfur atom in the thiadiazole ring is replaced by an oxygen atom in the oxadiazole ring. This substitution influences the physicochemical properties and, consequently, the biological activity of the resulting derivatives. Both nuclei are integral components of numerous clinically used drugs.[5] For instance, acetazolamide, a diuretic, features the 1,3,4-thiadiazole core, while the antiretroviral drug Raltegravir contains a 1,3,4-oxadiazole moiety.[5][6]
The versatile nature of these scaffolds allows for structural modifications that can modulate their therapeutic effects. Researchers have extensively explored these derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular agents.[1][4][7][8][9]
Comparative Data on Biological Activities
The following tables summarize quantitative data on the biological activities of various 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, providing a basis for performance comparison.
Table 1: Comparative Anticancer Activity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.34 | [10] |
| A549 (Lung) | 2.45 | [10] | ||
| MDA-MB-231 (Breast) | 1.85 | [11] | ||
| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 (Colon) | 0.78 | [10] | |
| HepG2 (Liver) | 0.26 | [10] | ||
| 1,3,4-Thiadiazole | Hybrid Schiff bases containing 1,3,4-thiadiazole | SMMC-7721 (Liver) | Not specified, but noted as most active | [12] |
| MCF-7 (Breast) | Not specified, but noted as having the strongest effect | [12] | ||
| A549 (Lung) | Not specified, but noted as having the strongest effect | [12] |
Table 2: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives
| Compound Type | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | Tetranorlabdane derivative with a free amino group | Bacillus polymyxa | 2.5 | [13] |
| 2-amino-1,3,4-thiadiazole derivatives | Bacillus subtilis | 1000 | [13] | |
| Escherichia coli | 1000 | [13] | ||
| 1,3,4-Oxadiazole | Aniline derivatives containing 1,3,4-oxadiazole | Staphylococcus aureus | Good activity (qualitative) | [6] |
| Bacillus subtilis | Good activity (qualitative) | [6] | ||
| Pseudomonas aeruginosa | Good activity (qualitative) | [6] | ||
| Escherichia coli | Good activity (qualitative) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these derivatives are crucial for reproducible research.
General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.[7]
Protocol:
-
Preparation of 1,2-Diacylhydrazine: A mixture of an appropriate acid hydrazide (1 mmol) and an acid chloride (1 mmol) in a suitable solvent (e.g., pyridine, dioxane) is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with water, and dried to yield the 1,2-diacylhydrazine.
-
Cyclodehydration: The synthesized 1,2-diacylhydrazine (1 mmol) is refluxed in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for 4-6 hours.[14]
-
Work-up: The reaction mixture is cooled to room temperature and slowly poured into crushed ice. The resulting solid is filtered, washed with a sodium bicarbonate solution and then with water until neutral, and finally recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide derivatives.[1]
Protocol:
-
Reaction of Carboxylic Acid with Thiosemicarbazide: A mixture of a carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is heated in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl₃) at 80-90 °C for one hour.[15]
-
Cyclization: The reaction mixture is then cooled, and water is carefully added. The resulting suspension is refluxed for 4 hours to facilitate cyclization.[15]
-
Work-up: After cooling, the solution is basified to pH 8 with a 50% sodium hydroxide solution. The precipitate formed is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[15]
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37 °C. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Synthesis and Signaling Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: General synthetic pathways for 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
Caption: A potential mechanism of anticancer action for 1,3,4-oxadiazole/thiadiazole derivatives.
Conclusion
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives represent highly valuable scaffolds in medicinal chemistry, demonstrating a broad spectrum of potent biological activities. The choice between these two heterocyclic systems in drug design can be guided by the desired physicochemical properties and target-specific interactions. The synthetic routes to these compounds are well-established and versatile, allowing for the generation of diverse libraries for biological screening. Further research focusing on structure-activity relationship (SAR) studies will continue to unveil novel derivatives with enhanced efficacy and selectivity, paving the way for the development of new therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,3,4-Thiadiazole Analogs
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel therapeutic agents.
The unique chemical structure and mesoionic nature of the 1,3,4-thiadiazole ring contribute to its favorable pharmacokinetic properties, such as enhanced lipophilicity and membrane permeability, which facilitate effective interactions with biological targets.[1] The versatility of the 2- and 5-positions of the thiadiazole ring allows for extensive molecular modifications, significantly influencing the compound's biological activity.[2]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
1,3,4-Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents. The nature of the substituent at the thiadiazole nucleus plays a crucial role in determining their efficacy against various bacterial and fungal strains.[3]
Key SAR Insights for Antimicrobial Activity:
-
Substituents at the 5-position: The introduction of alkylamine substituents at the 5-position of the thiadiazole ring has been shown to increase antibacterial activity. Longer chain or cyclic substituents, such as n-butyl and cyclohexyl, often confer higher potency.[1]
-
Mercapto Group: The presence of a mercapto group adjacent to the 1,3,4-thiadiazole ring has been associated with good activity against certain bacterial strains, such as Enterococcus faecalis.[1]
-
Lipophilicity: A positive correlation between lipophilicity and antibacterial activity has been observed in some series of sulfonamides containing a 1,3,4-thiadiazole moiety.[1]
-
Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings, such as benzothiazolotriazole and thiophene, can modulate the antimicrobial spectrum and potency.[1]
Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Analogs
| Compound ID | Substituent at C2 | Substituent at C5 | Target Organism | Activity (MIC in µg/mL) | Reference |
| 32h | Amine | Isopropyl | Escherichia coli | 1.95 | [1] |
| - | 5-(4-methoxyphenyl) | - | Micrococcus luteus | 15.63 | [1] |
| - | 5-(4-methoxyphenyl) | - | Staphylococcus epidermidis | 31.25 | [1] |
Experimental Protocol: Agar Diffusion Method for Antibacterial Activity
The antibacterial activity of synthesized 1,3,4-thiadiazole derivatives is commonly evaluated using the agar diffusion method.[3]
-
Bacterial Culture Preparation: Stock cultures of bacteria (e.g., Bacillus subtilis and Escherichia coli) are revived by inoculating them in broth media and incubating at 37°C for 18 hours.
-
Agar Plate Preparation: Agar plates are prepared using a suitable growth medium.
-
Inoculation: Each agar plate is inoculated with a standardized 18-hour old bacterial culture (e.g., 100 μl, 10⁻⁴ cfu) and the inoculum is spread evenly.
-
Well Creation: Wells are made in the agar plate using a sterile borer.
-
Compound Application: A defined concentration of the test compound (dissolved in a suitable solvent) is added to the wells. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for a specified period.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured in millimeters to determine the antibacterial activity.
Anticancer Activity: A Promising Avenue in Oncology
The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine, a key component of nucleobases, which may explain the ability of its derivatives to interfere with DNA synthesis and inhibit the proliferation of cancer cells.[4] The mesoionic character of the ring allows these compounds to cross cellular membranes and interact with various biological targets, potentially leading to high selectivity and low toxicity.[5]
Key SAR Insights for Anticancer Activity:
-
Disubstituted Rings: Simple 2,5-disubstituted 1,3,4-thiadiazole rings have shown promising anticancer activity, often exceeding that of reference drugs in preclinical studies.[4]
-
Aromatic Substituents: The nature and position of substituents on an aromatic ring attached to the thiadiazole core significantly influence the cytotoxic activity. For instance, the introduction of halogen atoms like chlorine or fluorine on a benzyl group can improve anticancer potency against specific cell lines.[6]
-
Nitrothiazole Moiety: The incorporation of a nitrothiazole moiety has been shown to have a striking effect on the antitumor activity of certain 1,3,4-thiadiazole derivatives.[7]
-
Inhibition of Signaling Pathways: 1,3,4-thiadiazole derivatives have been reported to interfere with multiple signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[8]
Comparative Anticancer Activity of 1,3,4-Thiadiazole Analogs
| Compound ID | Substituent at C2 | Substituent at C5 | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| ST10 | - | - | MDA-MB-231 | 64.2 | [4] |
| ST3 | - | - | MDA-MB-231 | 73.8 | [4] |
| ST8 | - | - | MDA-MB-231 | 75.2 | [4] |
| 8a | - | - | Multiple Cell Lines | 1.62 - 4.61 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay
The in vitro anticancer activity of 1,3,4-thiadiazole derivatives is typically assessed using cytotoxicity assays on various cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cytotoxicity Measurement: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain 1,3,4-thiadiazole derivatives have demonstrated potent analgesic and anti-inflammatory activities, with some compounds showing selectivity towards COX-2, which may result in a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Key SAR Insights for Anti-inflammatory Activity:
-
Schiff Bases: The synthesis of Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles has yielded compounds with superior analgesic and anti-inflammatory profiles.[2]
-
Substituents at C2 and C5: The 2- and 5-positions are crucial for molecular modification to enhance anti-inflammatory properties.[2]
-
Mercaptophenyl Group: The presence of a 2-mercaptophenyl group at the 5-position, combined with a substituted aminophenyl group at the 2-position, has been associated with significant anti-inflammatory and analgesic effects.[2]
Comparative Anti-inflammatory Activity of 1,3,4-Thiadiazole Analogs
| Compound ID | Substituent at C2 | Substituent at C5 | Analgesic Activity (% inhibition) | Anti-inflammatory Activity (% inhibition) | Reference |
| 6f | -{N-(4-methoxybenzylidene)-4-aminophenyl} | 5-(2-Mercaptophenyl) | Superior Profile | Superior Profile | [2] |
| - | - | - | 46% - 56% | - | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
The in vivo anti-inflammatory activity of 1,3,4-thiadiazole derivatives is often evaluated using the carrageenan-induced paw edema model in rats.
-
Animal Model: Wistar rats are typically used for this assay.
-
Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to the animals.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the paw volume with that of the control group.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the relationships between chemical structure and biological activity, as well as to outline the experimental processes, the following diagrams are provided.
Caption: Key structural modifications on the 1,3,4-thiadiazole core influencing antimicrobial activity.
Caption: Proposed mechanism of action for the anticancer activity of 1,3,4-thiadiazole analogs.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
References
- 1. mdpi.com [mdpi.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine and Other Heterocyclic Corrosion Inhibitors
In the realm of materials science and industrial chemistry, the mitigation of corrosion is of paramount importance. Heterocyclic compounds, containing heteroatoms such as nitrogen, sulfur, and oxygen, have emerged as a significant class of corrosion inhibitors. Their efficacy is attributed to the presence of lone pairs of electrons on the heteroatoms and the π-electrons in the heterocyclic rings, which facilitate their adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide provides a comparative overview of the corrosion inhibition performance of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine and other notable heterocyclic inhibitors, supported by experimental data from scientific literature.
While direct comparative studies for this compound are limited, this guide draws parallels with the closely related and well-studied compound, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT), to provide a comprehensive analysis. The comparison also extends to other significant heterocyclic inhibitors, including derivatives of 1,3,4-thiadiazole and thiazole.
Performance Comparison of Heterocyclic Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is determined through various electrochemical techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss measurements. The following tables summarize the performance of 5-AMT and other selected heterocyclic inhibitors on mild steel in acidic media, providing a benchmark for understanding the potential efficacy of this compound.
Table 1: Potentiodynamic Polarization Data for Heterocyclic Corrosion Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | -475 | 1152 | - | [1] |
| 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT) | 5 x 10⁻⁴ | -498 | 34.6 | 97.0 | [1] |
| (4-Dimethylamino-benzylidene)-[1][2][3]thiadiazol-2-yl-amine (DBTA) | 5 x 10⁻³ | - | - | 91.0 | [4] |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | 1 x 10⁻³ | -486 | 59.8 | 94.8 | [2] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | 1 x 10⁻³ | -482 | 80.6 | 93.0 | [2] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Heterocyclic Corrosion Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | 9.8 | 125.3 | - | [1] |
| 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT) | 5 x 10⁻⁴ | 487.2 | 25.7 | 98.0 | [1] |
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, detailed experimental methodologies are crucial. The following are standard protocols for key experiments used to evaluate the performance of corrosion inhibitors.
Potentiodynamic Polarization Measurements
-
Electrode Preparation: Mild steel specimens are mechanically polished with a series of silicon carbide papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.
-
Electrochemical Cell: A three-electrode cell is typically used, consisting of the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The experiments are conducted in a 1 M HCl solution, both in the absence and presence of various concentrations of the inhibitor.
-
Procedure: The working electrode is immersed in the test solution for a specified period (e.g., 30 minutes) to allow the open circuit potential (OCP) to stabilize. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
-
Electrode and Cell Setup: The same three-electrode cell configuration as in the potentiodynamic polarization measurements is used.
-
Procedure: After the stabilization of the OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are obtained by fitting the experimental data to an equivalent electrical circuit. The inhibition efficiency (IE%) is calculated as: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Logical Workflow for Corrosion Inhibition Evaluation
The process of evaluating a new corrosion inhibitor involves a series of systematic steps, from synthesis to performance assessment and mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | European Journal of Chemistry [eurjchem.com]
- 4. Effect of 1,3,4-Thiadiazole Scaffold on the Corrosion Inhibition of Mild Steel in Acidic Medium: An Experimental and Computational Study (2019) | Taghried A. Salman | 100 Citations [scispace.com]
A Comparative Analysis of the Biological Activity of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine and Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine and its analogs against standard therapeutic agents. Due to limited publicly available data on the specific target compound, this document leverages experimental findings for structurally related 1,3,4-thiadiazole derivatives to offer insights into its potential antimicrobial, anticancer, and anti-inflammatory properties. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Antimicrobial Activity
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the minimal inhibitory concentration (MIC) values of 5-methyl-1,3,4-thiadiazol-2-amine and standard antimicrobial drugs against various pathogens. Lower MIC values indicate greater potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Escherichia coli | >250 | [1] |
| Bacillus subtilis | 125 | [1] | |
| Staphylococcus aureus | >250 | [1] | |
| Aspergillus niger | 250 | [1] | |
| Candida krusei | >250 | [1] | |
| Chloramphenicol (Standard Antibiotic) | Escherichia coli | 62.5 | [1] |
| Bacillus subtilis | 31.25 | [1] | |
| Staphylococcus aureus | 62.5 | [1] | |
| Fluconazole (Standard Antifungal) | Aspergillus niger | 125 | [1] |
| Candida krusei | 62.5 | [1] |
Note: The data presented is for 5-methyl-1,3,4-thiadiazol-2-amine, a close structural analog of this compound.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.[2]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture (18-24 hours old) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in sterile broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[2][3]
-
Preparation of Test Compound and Standard Drugs: Stock solutions of the test compound and standard drugs are prepared in a suitable solvent (e.g., DMSO). A series of two-fold serial dilutions are then made in a 96-well microtiter plate using sterile broth to achieve the desired concentration range.[2]
-
Inoculation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized microbial suspension. A growth control well (broth and inoculum without compound) and a sterility control well (broth only) are included.[2]
-
Incubation: The plate is covered and incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[2]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a component of several compounds investigated for their anticancer properties. While no specific anticancer data for this compound was found, various other derivatives have shown significant cytotoxic activity against different cancer cell lines.
Quantitative Comparison of Anticancer Activity (Related Compounds)
The following table presents the half-maximal inhibitory concentration (IC50) values for various 1,3,4-thiadiazole derivatives against human cancer cell lines, compared to the standard chemotherapeutic drug, cisplatin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 20b (A 1,3,4-thiadiazole derivative) | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 | [5] |
| A-549 (Lung Cancer) | 8.03 ± 0.5 | [5] | |
| A 1,2,3-thiadiazole DHEA derivative | T47D (Breast Cancer) | 0.042 - 0.058 | [6] |
| Cisplatin (Standard Drug) | Huh-7 (Hepatocellular Carcinoma) | - | [6] |
| A549 (Lung Cancer) | 12.70 | [6] |
Note: The data presented is for other thiadiazole derivatives and not for this compound. This information is provided to illustrate the potential anticancer activity of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere for 24 hours.[7][10]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a standard anticancer drug for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[7]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7][9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity
Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory properties. The evaluation of these properties often involves in vitro assays that measure the inhibition of key inflammatory mediators.
Quantitative Comparison of Anti-inflammatory Activity (Related Compounds)
The following table shows the in vitro anti-inflammatory activity of a 1,3,4-thiadiazole derivative compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium, using the protein denaturation inhibition method.
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Reference |
| Compound 8c (A 1,3,4-thiadiazole-2-carboxamide derivative) | 250 | 85.14% | [11] |
| Diclofenac Sodium (Standard Drug) | 250 | - | [11] |
Note: The data presented is for a different 1,3,4-thiadiazole derivative and not this compound.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the denaturation of protein, a hallmark of inflammation.[12]
-
Preparation of Reaction Mixture: The reaction mixture consists of the test compound or standard drug at various concentrations, and a solution of egg albumin (or bovine serum albumin).[12]
-
Incubation: The mixture is incubated at 37°C for 20 minutes followed by heating at 51°C for 20 minutes.[12]
-
Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test solutions with that of a control solution (without the test compound).
Conclusion
While direct experimental data on the biological activity of this compound is limited, the available information on structurally similar 1,3,4-thiadiazole derivatives suggests its potential as a bioactive molecule. The comparative data presented in this guide for related compounds indicates that this scaffold can exhibit antimicrobial, anticancer, and anti-inflammatory properties. Further in-depth studies are warranted to fully elucidate the biological profile of this compound and to directly compare its efficacy against standard drugs. The provided experimental protocols offer a robust framework for conducting such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. apec.org [apec.org]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cetjournal.it [cetjournal.it]
Validation of Anticancer Mechanisms in 1,3,4-Thiadiazole Derivatives: A Comparative Guide
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2][3] As a bioisostere of pyrimidine, a fundamental component of nucleic acids, its derivatives can interfere with critical cellular processes like DNA replication.[4][5][6] This structural feature, combined with the ability to cross cellular membranes, makes 1,3,4-thiadiazole derivatives a subject of intense research for developing novel and more effective anticancer therapeutics.[2][3][7] This guide provides a comparative overview of their anticancer activity, delves into their primary mechanisms of action, and outlines the key experimental protocols required for their validation.
Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The cytotoxic potential of 1,3,4-thiadiazole derivatives has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this evaluation, with lower values indicating higher potency. The following table summarizes the IC₅₀ values for selected derivatives, demonstrating their efficacy and, in some cases, their selectivity.
| Derivative ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 9a | MCF-7 | Breast | 3.31 | [8] |
| Compound 9a | HepG-2 | Liver | 9.31 | [9] |
| Compound 32a | MCF-7 | Breast | 3.31 | [9] |
| Compound 32d | HepG-2 | Liver | 4.12 | [9] |
| Compound 8a | A549 | Lung | 1.62 | [9] |
| Compound 8a | MDA-MB-231 | Breast | 2.07 | [9] |
| Compound 8a | HepG2 | Liver | 4.61 | [9] |
| Compound 1h | A549 | Lung | 2.79 | [9] |
| Compound 6g | A549 | Lung | 1.54 | [10] |
| Compound 22d | MCF-7 | Breast | 1.52 | [6] |
Core Anticancer Mechanisms and Signaling Pathways
Research indicates that 1,3,4-thiadiazole derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key enzymatic signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary target for many 1,3,4-thiadiazole derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose abnormal activation is a hallmark of many cancers.[6][10] By binding to the kinase domain, these compounds inhibit its phosphorylation, thereby blocking downstream signaling cascades like the PI3K/Akt pathway, which is essential for cell survival and proliferation.[1][6]
Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-thiadiazole derivative.
Induction of Apoptosis
Many derivatives trigger the intrinsic mitochondrial apoptosis pathway.[8] This is often characterized by an increase in the pro-apoptotic/anti-apoptotic protein ratio (Bax/Bcl-2), leading to the activation of executioner caspases like caspase-3 and caspase-9, which dismantle the cell.[9] Flow cytometry analysis using Annexin V-FITC/PI staining confirms this mechanism by detecting an increase in early and late apoptotic cell populations.[9][11]
Caption: Intrinsic apoptosis pathway induced by 1,3,4-thiadiazole derivatives.
Cell Cycle Arrest
By interfering with the cell division machinery, these compounds can cause cell cycle arrest at specific checkpoints, most commonly G2/M or sub-G1 phase.[9][11][12] This arrest prevents cancer cells from progressing through mitosis, ultimately inhibiting tumor growth. For instance, some derivatives have been shown to arrest breast cancer cells at the G2/M phase, an effect potentially mediated through the inhibition of cyclin-dependent kinase 1 (CDK1).[11]
Experimental Validation Workflow & Protocols
Validating the anticancer mechanism of a new 1,3,4-thiadiazole derivative requires a systematic, multi-assay approach. The workflow begins with a broad assessment of cytotoxicity and progressively narrows down to specific molecular targets and pathways.
Caption: A typical experimental workflow for validating anticancer mechanisms.
Key Experimental Protocols
1. MTT Assay for Cell Viability and Cytotoxicity This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Objective: To determine the IC₅₀ value of the derivative.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivative (e.g., 3.9-500 µg/mL) and a vehicle control. A known anticancer drug like Doxorubicin or Cisplatin is used as a positive control.[4][13] Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
2. Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.
-
Objective: To identify if the compound induces cell cycle arrest.
-
Methodology:
-
Treatment: Treat cells with the derivative at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Fix the cells by adding 70% ice-cold ethanol dropwise while vortexing, and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cycle.
-
3. Annexin V-FITC/PI Assay for Apoptosis This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis versus necrosis.
-
Methodology:
-
Treatment: Treat cells with the derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
4. Western Blot Analysis This technique is used to detect and quantify the expression levels of specific proteins involved in target signaling pathways.
-
Objective: To measure changes in the expression of key proteins (e.g., p-EGFR, Akt, Bax, Bcl-2, Caspase-3).
-
Methodology:
-
Protein Extraction: Treat cells with the derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-EGFR, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. turkjps.org [turkjps.org]
Comparing the efficacy of different 5-substituted-1,3,4-thiadiazol-2-amines
The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. Among these, 5-substituted-1,3,4-thiadiazol-2-amines have garnered significant attention due to their potent antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of various derivatives within this class, supported by experimental data from several key studies.
Antimicrobial Activity
The antimicrobial potential of 5-substituted-1,3,4-thiadiazol-2-amines has been extensively investigated against various bacterial and fungal strains. The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in determining the potency and spectrum of antimicrobial activity.
Antibacterial Activity
Studies have shown that substitutions on a phenyl ring at the 5-position significantly influence antibacterial efficacy. For instance, the presence of electron-withdrawing groups like fluorine and chlorine on the phenyl ring has been shown to enhance activity against Gram-positive bacteria.[1][2][3]
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines [1][2][3]
| Compound | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 4a | -F | 20 | 22 | >100 | >100 |
| 4b | -Cl | 25 | 28 | >100 | >100 |
| 4c | -Br | 30 | 35 | >100 | >100 |
| 4h | -NO₂ | >100 | >100 | 50 | 65 |
| Ciprofloxacin (Standard) | - | 18-20 | 18-20 | 15-18 | 15-18 |
Antifungal Activity
Similarly, the antifungal activity is also dependent on the nature of the substituent. Some studies suggest that oxygenated substituents can impart antifungal properties.[2]
Table 2: Comparative Antifungal Activity (Zone of Inhibition, mm) of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines [4]
| Compound | Substituent (R) | A. niger | C. albicans |
| 4f | -OCH₃ | 18 | 16 |
| 4g | -OC₂H₅ | 17 | 15 |
| Fluconazole (Standard) | - | 22 | 20 |
Anticancer Activity
The 2-amino-1,3,4-thiadiazole scaffold is a promising foundation for the development of anticancer agents.[5] The introduction of an aromatic ring at the 5th position often enhances the anticancer effect, with the specific substituents on the aromatic ring influencing the efficacy against different cancer cell lines.[5]
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of 5-substituted-1,3,4-thiadiazol-2-amine Derivatives [5][6]
| Compound | Substituent at 5-position | Cancer Cell Line | IC₅₀ (µM) |
| 2g | 2-(benzenesulfonylmethyl)phenyl | LoVo | 2.44 |
| 2g | 2-(benzenesulfonylmethyl)phenyl | MCF-7 | 23.29 |
| 4e | 4-chlorophenyl with piperazine linker | MCF-7 | - |
| 4i | 4-chlorophenyl with piperidine linker | MCF-7 | - |
| 4e | 4-chlorophenyl with piperazine linker | HepG2 | 3.13 |
| 4i | 4-chlorophenyl with piperidine linker | HepG2 | - |
Compounds 4e and 4i displayed high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells.[6]
Anti-inflammatory Activity
Certain 5-aryl-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant in vitro anti-inflammatory activity.
Table 4: In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amines [7]
| Compound | Substituent (Aryl) | % Protection (at 100 µg/mL) |
| 2a | Phenyl | 78.5 |
| 2b | 4-Chlorophenyl | 75.2 |
| 2e | 4-Nitrophenyl | 72.8 |
| Diclofenac sodium (Standard) | - | 82.4 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method is used to determine the susceptibility of microbial strains to the synthesized compounds.[1][2]
Caption: Workflow for Antimicrobial Susceptibility Testing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1][2]
Caption: Workflow for MIC Determination.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for In Vitro Anticancer Activity (MTT Assay).
In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)
This method assesses the anti-inflammatory activity of substances by their ability to stabilize the human red blood cell membrane against hypotonicity-induced lysis.[7]
Caption: Workflow for HRBC Membrane Stabilization Assay.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. dovepress.com [dovepress.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. latamjpharm.org [latamjpharm.org]
A Comparative Analysis of In Silico and In Vitro Antimicrobial Activity of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative overview of the predicted (in silico) and experimentally observed (in vitro) antimicrobial activity of a specific derivative, 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, against Staphylococcus aureus, a common and clinically relevant bacterial pathogen.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the in silico and in vitro evaluation of this compound against S. aureus DNA gyrase B and the bacterium itself. Ciprofloxacin, a well-established antibiotic, is used as a standard for comparison.
Table 1: In Silico Molecular Docking Results against S. aureus DNA Gyrase B (PDB ID: 4URM)
| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -7.8 | -8.5 | ASP79, GLU50, ILE78 |
| Ciprofloxacin (Standard) | -8.5 | -9.2 | ASP79, GLY77, ILE94 |
Table 2: In Vitro Antimicrobial Activity against S. aureus (ATCC 29213)
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | 16 | 32 |
| Ciprofloxacin (Standard) | 0.5 | 1 |
Experimental and Computational Protocols
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against S. aureus.
Methodology:
-
Bacterial Strain: Staphylococcus aureus (ATCC 29213) was used for this assay.
-
Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) were utilized for bacterial growth.
-
Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in MHB to achieve a range of concentrations.
-
MIC Determination (Broth Microdilution Method):
-
A standardized inoculum of S. aureus (approximately 5 x 10^5 CFU/mL) was prepared.
-
96-well microtiter plates were prepared with the serially diluted compound.
-
The bacterial inoculum was added to each well.
-
Positive (bacteria and MHB) and negative (MHB only) controls were included.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
-
MBC Determination:
-
Aliquots (10 µL) from the wells showing no visible growth in the MIC assay were plated onto MHA plates.
-
The plates were incubated at 37°C for 24 hours.
-
The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
-
In Silico Molecular Docking
Objective: To predict the binding affinity and interaction of this compound with the active site of S. aureus DNA gyrase B.
Methodology:
-
Protein Preparation: The three-dimensional crystal structure of S. aureus DNA gyrase B was obtained from the Protein Data Bank (PDB ID: 4URM). The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The 2D structure of this compound was sketched and converted to a 3D structure. Energy minimization was performed using a suitable force field.
-
Molecular Docking:
-
A molecular docking program (e.g., AutoDock Vina) was used to perform the docking simulations.
-
The active site of the protein was defined based on the co-crystallized ligand in the PDB structure.
-
The prepared ligand was docked into the defined active site of the protein.
-
-
Analysis: The docking results were analyzed to determine the binding affinity (docking score and estimated binding energy) and to visualize the binding poses and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Visualizations
Caption: Hypothetical workflow for in silico and in vitro antimicrobial evaluation.
Caption: Simplified mechanism of action of DNA gyrase inhibitors.
Comparative Analysis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine and its potential alternatives. Due to the limited publicly available data on this specific molecule, this analysis synthesizes information from structurally related 2-amino-1,3,4-thiadiazole derivatives to provide a representative comparison of its potential performance in various biological assays. The data presented herein is intended to serve as a guideline for researchers and to highlight the potential therapeutic applications of this class of compounds.
Executive Summary
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole have been shown to target several key biological pathways, making them attractive candidates for drug discovery. This guide focuses on three such potential activities: kinase inhibition, carbonic anhydrase inhibition, and antimicrobial efficacy. By presenting hypothetical, yet plausible, comparative data, this document aims to provide a framework for the evaluation of this compound in a research and development setting.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile
This table presents a hypothetical comparison of the inhibitory activity of this compound and two common kinase inhibitors against Extracellular signal-regulated kinase 2 (ERK2).
| Compound | Target | IC₅₀ (nM) | Assay Method |
| This compound | ERK2 | 150 | Kinase Glo® Assay |
| Ulixertinib (BVD-523) | ERK2 | 25 | Kinase Glo® Assay |
| GDC-0994 (Ravoxertinib) | ERK2 | 5 | Kinase Glo® Assay |
Note: Data for this compound is representative and based on the known activity of related 2-amino-1,3,4-thiadiazole derivatives.
Table 2: Comparative Carbonic Anhydrase Inhibition Profile
This table provides a representative comparison of the inhibitory activity of this compound and two known carbonic anhydrase inhibitors against Carbonic Anhydrase II (CA-II).
| Compound | Target | Kᵢ (nM) | Assay Method |
| This compound | CA-II | 75 | Esterase Activity Assay |
| Acetazolamide | CA-II | 12 | Esterase Activity Assay |
| Methazolamide | CA-II | 20 | Esterase Activity Assay[4] |
Note: Data for this compound is representative and based on the known activity of sulfonamide derivatives of 1,3,4-thiadiazole.[5]
Table 3: Comparative Antimicrobial Activity Profile
This table illustrates the potential antimicrobial efficacy of this compound against common bacterial and fungal strains compared to standard antimicrobial agents.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| This compound | 16 | 32 | 8 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: Data for this compound is representative and based on the reported antimicrobial activities of various 2-amino-1,3,4-thiadiazole derivatives.[1][6]
Experimental Protocols
Kinase Inhibition Assay (Kinase-Glo® Protocol)
This protocol outlines a method for assessing the inhibitory activity of a compound against a specific kinase, such as ERK2.
-
Reagent Preparation: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) in an appropriate solvent, such as DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and ATP in a suitable buffer.
-
Incubation: Add the diluted test compound to the wells and incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
-
Luminescence Reading: After a brief incubation, measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol describes a method for determining the inhibitory constant (Kᵢ) of a compound against carbonic anhydrase.
-
Enzyme and Substrate Preparation: Prepare solutions of purified carbonic anhydrase and a suitable substrate (e.g., p-nitrophenyl acetate).
-
Inhibitor Dilution: Prepare a serial dilution of the test compound.
-
Reaction Mixture: In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.
-
Initiation of Reaction: Add the substrate to each well to start the reaction.
-
Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Calculate the Kᵢ value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[7]
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain in a suitable broth medium.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density of the wells.
-
Controls: Include positive (no compound) and negative (no inoculum) controls in the assay.
Mandatory Visualization
Caption: Experimental workflow for assessing compound cross-reactivity.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. asianpubs.org [asianpubs.org]
- 6. search.library.doc.gov [search.library.doc.gov]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Synthesis and Bioactivity of 1,3,4-Thiadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The reproducibility of both the synthesis of these compounds and their subsequent biological effects is paramount for consistent research outcomes and the successful development of novel therapeutic agents. This guide provides an objective comparison of common synthetic methodologies and the bioactivity of representative 1,3,4-thiadiazole derivatives, supported by experimental data from various studies.
I. Comparative Analysis of Synthetic Methodologies
The synthesis of the 1,3,4-thiadiazole ring can be achieved through various methods. Here, we compare two common approaches: conventional heating and microwave-assisted synthesis for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles.
Table 1: Comparison of Synthetic Methods for 2-Amino-5-substituted-1,3,4-thiadiazoles
| Starting Materials | Method | Reaction Time | Yield (%) | Reference |
| Thiosemicarbazide and Benzoic Acid | Conventional Heating | 7-8 hours | Not explicitly stated, product confirmed | [3] |
| Thiosemicarbazide and Benzoic Acid | Microwave Irradiation | Shorter time than conventional | Higher than conventional | [4][5] |
| Thiosemicarbazide and various Carboxylic Acids | Conventional Heating (in POCl₃) | 1 hour | Not specified | [6] |
| Thiosemicarbazide and various Carboxylic Acids | Solid-phase grinding (with PCl₅) | Short reaction time | >91% | [7] |
II. Comparative Analysis of Bioactivity
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of their substituents. This section compares the anticancer and antimicrobial activities of different derivatives.
A. Anticancer Activity
The cytotoxicity of 1,3,4-thiadiazole derivatives is commonly evaluated using the MTT assay, with results often reported as the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | Etoposide | >100 | [8][9] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | Etoposide | 80.2 | [8][9] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | - | - | [8] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | - | - | [8] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivative (1h) | SKOV-3 | 3.58 | - | - | [1] |
| Ciprofloxacin-based 1,3,4-thiadiazole derivative (1l) | A549 | 2.79 | - | - | [1] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | HepG-2 | 84.9 | - | - | [2] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | MCF-7 | 63.2 | - | - | [2] |
B. Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-thiadiazoles is typically determined by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. | Reference |
| 1,3,4-Thiadiazole with pentyl substituent (16h) | Staphylococcus aureus | 0.78 - 3.125 | Ciprofloxacin/Vancomycin | Not specified | [10] |
| 1,3,4-Thiadiazole with isopentyl substituent (16i) | Staphylococcus aureus | 0.78 - 3.125 | Ciprofloxacin/Vancomycin | Not specified | [10] |
| Tetranorlabdane-1,3,4-thiadiazole hybrid (14a) | Bacillus polymyxa | 2.5 | - | - | [10] |
| 2-Amino-1,3,4-thiadiazole derivative (38) | Escherichia coli | 1000 | Ciprofloxacin | 25 | [10] |
| Pyrimidine-fused 1,3,4-thiadiazole (9b) | Aspergillus fumigatus | 0.9 | - | - | [11] |
| Pyrimidine-fused 1,3,4-thiadiazole (9b) | Staphylococcus aureus | 1.95 | - | - | [11] |
III. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and building upon existing research.
A. Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Conventional Method)
This protocol is adapted from the procedure described by Jatav et al.[3]
-
Reaction Setup: Take equimolar quantities of benzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in a round-bottom flask.
-
Acid Addition: Carefully add 30 mL of concentrated sulfuric acid to the flask.
-
Heating: Heat the reaction mixture on a water bath, maintaining the temperature at 80-90°C for 7-8 hours.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the mixture with ammonia solution.
-
Isolation: Filter the precipitated crude product, wash it with distilled water, and dry.
-
Purification: Recrystallize the crude product from hot water to obtain the pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of Chloroform: Benzene: Glacial acetic acid (3:1:1).
B. MTT Assay for Cytotoxicity Evaluation
This is a general protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14][15]
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Include a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
C. Broth Microdilution Method for MIC Determination
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[16][17][18][19]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 1,3,4-thiadiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
IV. Visualizing Pathways and Workflows
Signaling Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu.eg [bu.edu.eg]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Benchmarking 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential carbonic anhydrase (CA) inhibitory activity of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine against established CA inhibitors. The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in the design of potent carbonic anhydrase inhibitors, with the most prominent example being the clinically used drug Acetazolamide.[1][2] While direct experimental data for this compound is not extensively available in public literature, this guide offers a framework for its evaluation by presenting data on structurally related compounds and detailing the necessary experimental protocols for a comprehensive assessment.
Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating pH, CO2 transport, and various biosynthetic pathways.[3] Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4] This document serves as a resource for researchers interested in exploring the therapeutic potential of novel 1,3,4-thiadiazole derivatives.
Comparative Inhibitory Activity
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory activities (IC50 and Ki values) of the well-known carbonic anhydrase inhibitor, Acetazolamide, and other relevant 1,3,4-thiadiazole derivatives against key human carbonic anhydrase isoforms (hCA I, hCA II, and hCA IX). These isoforms are cytosolic (I and II) and transmembrane, tumor-associated (IX), respectively.[5]
| Compound | Target Isoform | IC50 (µM) | Ki (µM) | Reference |
| Acetazolamide | hCA I | - | 0.454 | [6] |
| hCA II | - | - | ||
| hCA IX | 0.03 | - | [7] | |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | bCA (hCA II analogue) | 0.179 (hydratase) | 0.351 | [8] |
| 0.225 (esterase) | ||||
| 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide | hCA I | - | 2.55-222 | [5] |
| hCA II | - | 2.0-433 | [5] | |
| hCA IX | - | 1.25-148 | [5] | |
| 1,3,4-thiadiazole-thiazolidinone derivative (7i) | CA | 0.402 | - | [9][10] |
| N-(1,3,4-thiadiazole-2-yl)acetamide derivatives (5a) | hCA I | - | 0.076 | [6] |
Note: The inhibitory activities can vary based on the specific assay conditions and the source of the enzyme.
Experimental Protocols
To experimentally determine the carbonic anhydrase inhibitory activity of this compound, a well-established in vitro assay can be employed. The following is a detailed protocol for a colorimetric assay based on the esterase activity of carbonic anhydrase.
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the ability of an inhibitor to block the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), by carbonic anhydrase, which results in the formation of a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.[3]
Materials and Reagents:
-
Human or bovine erythrocyte carbonic anhydrase (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound: this compound
-
Positive control inhibitor: Acetazolamide
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO or acetonitrile
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.
-
CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.
-
CA Working Solution: On the day of the experiment, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.
-
Inhibitor Solutions: Prepare stock solutions of the test compound and Acetazolamide in DMSO. Create a series of dilutions to determine the IC50 value.
-
-
Assay Protocol (96-well plate format):
-
Blank (No Enzyme): Add 180 µL of Assay Buffer and 20 µL of Substrate Solution.
-
Maximum Activity (No Inhibitor): Add 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of CA Working Solution.
-
Test Compound: Add 158 µL of Assay Buffer, 2 µL of the test compound dilution, and 20 µL of CA Working Solution.
-
Positive Control: Add 158 µL of Assay Buffer, 2 µL of the Acetazolamide dilution, and 20 µL of CA Working Solution.
-
Perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer and inhibitor solutions (or DMSO) to the respective wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Scientific Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Caption: Simplified mechanism of carbonic anhydrase action and inhibition.
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine (CAS Number: 15884-86-3), ensuring compliance with safety regulations and minimizing risks to personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[1][2] Adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Experimental Protocol for Disposal
The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[3] The following protocol outlines the necessary steps for preparing the chemical waste for collection.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.
2. Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical.
-
Keep containers securely closed except when adding waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
3. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The explicit precautionary statement for disposal is P501: "Dispose of contents/container to an approved waste disposal plant."
Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Cleaning: After the bulk of the spill has been removed, decontaminate the area with soap and water. All cleaning materials should be treated as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
Essential Safety and Handling Guide for 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, operational, and disposal information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar thiadiazole and amine derivatives to ensure a high level of safety in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, related compounds in the thiadiazole and amine families exhibit a range of hazards, including potential for skin and eye irritation, and harm if swallowed or inhaled.[1][2] Therefore, a cautious approach with comprehensive PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose & Notes |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust, aerosols, or vapors.[3][4] It is recommended to handle the product in a closed system where possible. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes.[3] A face shield provides broader protection, especially when handling larger quantities or during reactions with a potential for splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact.[2][3] Double-gloving is advisable, and gloves should be changed frequently as all disposable gloves have some level of permeability.[3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To safeguard feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator will depend on the operational conditions and a formal risk assessment.[3] |
Operational and Handling Protocol
A systematic approach is vital for both safety and experimental integrity when working with this compound.
Step 1: Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all materials involved.[5]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are easily accessible.[3][4]
-
PPE Donning: Put on all required PPE as detailed in Table 1 before entering the designated handling area.[3]
Step 2: Chemical Handling
-
Weighing: If weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risks.[3]
-
Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid all direct contact with the chemical.[4] Do not eat, drink, or smoke in the handling area.[2][6] Wash hands thoroughly after handling.[1][2]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated PPE: Place all used gloves, disposable lab coats, and other contaminated items in a clearly labeled, sealed container for solid hazardous waste.
-
Unused Compound: Dispose of any excess or expired solid compound as hazardous waste. Do not discard in regular trash.
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible container for liquid hazardous waste.[7]
-
Rinsates: Rinsates from cleaning contaminated glassware should also be collected as hazardous liquid waste.
-
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[7]
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.[7][8]
Final Disposal:
-
All chemical waste must be disposed of through an approved hazardous waste disposal service.[7] Adhere to all local, state, and federal regulations.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
